4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(dimethoxymethyl)-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-9-8-10-5-4-6(11-8)7(12-2)13-3/h4-5,7H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZVNRRGNBOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591211 | |
| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180869-38-9 | |
| Record name | 4-(Dimethoxymethyl)-N-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
CAS Number: 180869-38-9[1]
This technical guide provides a comprehensive overview of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, including its physicochemical properties, a proposed synthetic route, and potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 180869-38-9 | [1] |
| Molecular Formula | C8H13N3O2 | [1] |
| Molar Mass | 183.21 g/mol | [1] |
| Boiling Point | 270.4°C at 760 mmHg | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-(METHYLAMINO)PYRIMIDINE-4-CARBOXALDEHYDE DIMETHYL ACETAL | [1] |
Proposed Synthesis and Experimental Protocol
Reaction Scheme: The proposed synthesis involves a two-step process starting from a commercially available dichloropyrimidine, followed by a nucleophilic substitution.
Step 1: Synthesis of 4-chloro-N-methylpyrimidin-2-amine
This intermediate can be prepared from 2,4-dichloropyrimidine and methylamine.
-
Materials:
-
2,4-dichloropyrimidine
-
Methylamine (40% in water)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylamine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This final step involves the reaction of the intermediate with sodium methoxide to form the dimethoxymethyl group.
-
Materials:
-
4-chloro-N-methylpyrimidin-2-amine
-
Sodium methoxide
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 4-chloro-N-methylpyrimidin-2-amine (1.0 eq) to the sodium methoxide solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Screening
Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological and pharmacological activities.[2] These include roles as antifungal agents, pesticides, and inhibitors of various kinases such as Bcr-Abl kinase and glycogen synthase kinase (GSK3).[2] Given its structure, this compound is a candidate for screening against a variety of biological targets, particularly in the context of oncology and infectious diseases.
A general workflow for the initial biological screening of this compound is proposed below. This workflow aims to identify potential biological targets and signaling pathways affected by the compound.
Caption: Hypothetical workflow for biological screening and target identification.
Safety Information
Specific GHS and safety data for this compound are not extensively documented. However, based on structurally related compounds, it is prudent to handle this chemical with appropriate safety precautions. Assume the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a substituted pyrimidine with potential for further investigation in medicinal chemistry and drug discovery. This guide provides essential physicochemical data, a plausible synthetic route, and a strategic workflow for exploring its biological activity. The information presented herein serves as a foundational resource for researchers interested in the synthesis and application of this and related compounds.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported values with predicted data and outlines general experimental protocols for their determination. This information is intended to support research, synthesis, and drug development activities.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 180869-38-9 |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Canonical SMILES | CNC1=NC=C(C=N1)C(OC)OC |
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that aside from the boiling point, the quantitative values for melting point, pKa, aqueous solubility, and LogP have not been experimentally determined in publicly available literature and are therefore predicted or remain undetermined.
Table 1: Summary of Physicochemical Properties
| Property | Value | Data Type |
| Boiling Point | 270.4 °C at 760 mmHg | Experimental |
| Melting Point | Not available | Undetermined |
| pKa | Not available | Undetermined |
| Aqueous Solubility | Not available | Undetermined |
| LogP | Not available | Undetermined |
Proposed Synthesis Workflow
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for the determination of key physicochemical properties. These protocols are broadly applicable to organic compounds and can be adapted for this compound.
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[1][2][3][4]
The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (depending on the nature of the analyte) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[5]
Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and distribution.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a buffer of a specific pH) in a sealed flask.
-
Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS. This concentration represents the aqueous solubility of the compound.[6][7][8]
The partition coefficient (LogP) describes the lipophilicity of a compound and its preference for an oily versus an aqueous environment.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10]
This guide provides a foundational understanding of the physicochemical properties of this compound. For definitive characterization, experimental determination of the currently unavailable data is highly recommended.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 4. athabascau.ca [athabascau.ca]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.ws [chem.ws]
- 9. agilent.com [agilent.com]
- 10. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the sequential construction and modification of the pyrimidine core or the direct cyclization of precursors already bearing the required functionalities. This document outlines two primary retrosynthetic strategies and provides detailed, albeit inferred, experimental protocols based on analogous reactions found in the chemical literature.
Retrosynthetic Analysis and Proposed Synthetic Pathways
Two principal retrosynthetic routes are proposed for the synthesis of this compound (I).
Route A involves the initial formation of a substituted pyrimidine ring followed by subsequent modifications. This pathway begins with the synthesis of 2-amino-4-chloropyrimidine (III), a versatile intermediate. The chloro group at the 4-position is then displaced to introduce a precursor to the dimethoxymethyl group, which is subsequently converted and the 2-amino group is methylated.
Route B focuses on the direct construction of the pyrimidine ring from acyclic precursors that already contain the necessary carbon and nitrogen backbones with the desired substituents. This approach hinges on the condensation of N-methylguanidine (V) with a suitable three-carbon electrophile bearing the dimethoxymethyl functionality, such as malonaldehyde bis(dimethyl acetal) (VI).
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approaches to this compound.
Route A: Stepwise Modification of a Pre-formed Pyrimidine Core
This route offers a modular approach, allowing for the isolation and characterization of intermediates.
Step A1: Synthesis of 2-Amino-4-chloropyrimidine (III)
2-Amino-4-chloropyrimidine is a key starting material that can be synthesized from isocytosine or 2,4-dichloropyrimidine.
Experimental Protocol (from Isocytosine):
-
In a reaction vessel, charge phosphorus oxychloride and isocytosine.
-
Stir the mixture and heat to 80°C for 1 hour.
-
Increase the temperature to 120°C and reflux for 3 hours. Absorb the evolved HCl gas in a water trap.
-
After reflux, distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully add the reaction mixture dropwise to ice water, maintaining the temperature below 40°C.
-
Extract the aqueous mixture with dichloromethane.
-
Decolorize the organic phase with activated carbon and filter.
-
Remove the dichloromethane by distillation.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C to induce crystallization.
-
Filter the white solid, wash with cold ethanol, and dry to yield 2-amino-4-chloropyrimidine.[1]
| Parameter | Value |
| Yield | 76.4%[1] |
| Melting Point | 155.8-159.0°C[1] |
Step A2: Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine (II)
This step involves the introduction of the dimethoxymethyl group. A plausible method is the formylation of the 4-position followed by acetal formation.
Sub-step A2a: Formylation to 2-Amino-4-formylpyrimidine (IV)
A Vilsmeier-Haack type reaction could be employed, although finding a direct literature precedent for this specific transformation on 2-amino-4-chloropyrimidine is challenging. An alternative is a palladium-catalyzed carbonylation under formylating conditions.
Sub-step A2b: Acetal Formation
The formylpyrimidine can be converted to the dimethyl acetal under standard conditions.
Experimental Protocol (General Acetal Formation):
-
Dissolve 2-amino-4-formylpyrimidine in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent and purify by chromatography.
Step A3: N-Methylation to this compound (I)
The final step is the selective methylation of the exocyclic amino group.
Experimental Protocol (Catalytic N-Methylation):
-
In a Schlenk tube, combine 4-(dimethoxymethyl)pyrimidin-2-amine, a ruthenium catalyst (e.g., (DPEPhos)RuCl2PPh3), and a weak base (e.g., Cs2CO3) in anhydrous methanol.[2]
-
Seal the tube and heat the reaction mixture to 140°C for 12 hours.[2]
-
After cooling, remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to obtain the final product.
| Reagent/Parameter | Molar Ratio/Value |
| Substrate | 1.0 equiv |
| Ru Catalyst | 0.5 mol %[2] |
| Base (Cs2CO3) | 0.5 equiv[2] |
| Solvent | Anhydrous Methanol[2] |
| Temperature | 140°C[2] |
| Time | 12 hours[2] |
Route B: Direct Pyrimidine Ring Synthesis
This convergent approach constructs the desired molecule in a single cyclization step from readily available acyclic precursors.
Diagram 2: Synthetic Pathway of Route B
Caption: Direct condensation to form the target molecule.
Step B1: Synthesis of N-Methylguanidine (V)
N-methylguanidine can be prepared from various starting materials, including the reaction of nitroguanidine with methylamine.
Experimental Protocol (from Nitroguanidine):
-
Suspend nitroguanidine in water.
-
Add an aqueous solution of methylamine dropwise at 18-20°C.
-
Stir the reaction mixture at 20-25°C for 24 hours.[3]
-
Cool the mixture to approximately 5°C.
-
Filter the precipitate, wash with the mother liquor, and then with petroleum ether.
-
Dry the solid in a vacuum oven at 45°C to yield N-methyl-N'-nitroguanidine.[3]
-
The nitro group can be subsequently removed under reducing conditions to afford N-methylguanidine.
| Parameter | Value |
| Yield (N-methyl-N'-nitroguanidine) | 85.4%[3] |
| Melting Point (N-methyl-N'-nitroguanidine) | 159°C[3] |
Step B2: Condensation with Malonaldehyde bis(dimethyl acetal) (VI)
The key step in this route is the condensation of N-methylguanidine with malonaldehyde bis(dimethyl acetal) or a similar 1,3-dielectrophile. This reaction is typically base-catalyzed.
Experimental Protocol (Proposed):
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
Add N-methylguanidine hydrochloride to the sodium ethoxide solution and stir until dissolved.
-
Add malonaldehyde bis(dimethyl acetal) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
Table 1: Summary of Key Reaction Intermediates and Conditions
| Reaction Step | Starting Material(s) | Key Reagents | Solvent | Temperature | Yield |
| A1: Synthesis of 2-Amino-4-chloropyrimidine | Isocytosine | POCl₃ | - | 120°C | 76.4%[1] |
| A3: N-Methylation | 4-(Dimethoxymethyl)pyrimidin-2-amine | Ru catalyst, Cs₂CO₃ | Methanol | 140°C | - |
| B1: Synthesis of N-Methyl-N'-nitroguanidine | Nitroguanidine | Methylamine | Water | 20-25°C | 85.4%[3] |
| B2: Condensation (Proposed) | N-Methylguanidine, Malonaldehyde bis(dimethyl acetal) | NaOEt | Ethanol | Reflux | - |
Note: Yields for proposed or generalized reactions are not provided.
Conclusion
The synthesis of this compound can be strategically designed through either a stepwise modification of a pyrimidine core (Route A) or a direct condensation approach (Route B). While Route A offers better control and isolation of intermediates, Route B is more convergent and potentially more efficient if the key condensation step is high-yielding. The experimental protocols provided herein are based on established methodologies for similar transformations and serve as a robust starting point for the synthesis of this target molecule. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
The Biological Significance of Pyrimidine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is of paramount importance in the field of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its profound biological significance.[1] This inherent biological relevance, coupled with the synthetic tractability of the pyrimidine ring, has made it a privileged structure in the design of novel therapeutic agents.[1] For decades, scientists have explored the vast chemical space of pyrimidine derivatives, leading to the development of a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[1][2]
This in-depth technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery. It details its role as a versatile pharmacophore, summarizes key quantitative data on its biological activities, provides exemplary experimental protocols for its evaluation, and visualizes its interaction with critical signaling pathways.
A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3.[3] This arrangement confers unique physicochemical properties that make it an ideal scaffold for drug design. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[2][4] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.[4]
Data Presentation: Quantitative Insights into Biological Activity
The potency of pyrimidine-based compounds is typically quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and half-maximal effective concentration (EC50) are common metrics used to express the efficacy of these compounds against various biological targets.
Anticancer Activity of Pyrimidine Derivatives
The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases or act as antimetabolites.[1][5] Their structural similarity to endogenous purines and pyrimidines allows them to interfere with critical cellular processes in cancer cells.[1][6]
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Sulfonamide Hybrids | MCF-7 (Breast Cancer) | 1.629 - 4.798 | [7] |
| Pyrimidine-Sulfonamide Hybrids | A549 (Lung Cancer) | 2.305 - 3.304 | [7] |
| Pyrimidine-Sulfonamide Hybrids | Caco2 (Colorectal Cancer) | 4.990 - 10.350 | [7] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | HT1080 (Fibrosarcoma) | 96.25 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Hela (Cervical Cancer) | 17.50 - 74.8 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | A549 (Lung Cancer) | 68.75 - 148 | [8] |
| Pyrido[2,3-d]pyrimidine Derivative | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [9] |
| Indolyl-Pyrimidine Derivatives | MCF-7 (Breast Cancer) | 5.1 | [10] |
| Indolyl-Pyrimidine Derivatives | HepG2 (Liver Cancer) | 5.02 | [10] |
| Indolyl-Pyrimidine Derivatives | HCT-116 (Colon Cancer) | 6.6 | [10] |
| 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile | SW620 (Colon Cancer) | 12.5 | [11] |
| 2,4-diaminopyrimidine derivative | SCLC (Small-cell lung cancer) | < 0.2 | [12] |
Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity by targeting essential enzymes in microbial metabolic pathways.[13] The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative Class | Bacterial/Fungal Strain | MIC (µM/ml) | Reference |
| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus | 0.87 | [13] |
| Pyrimidin-2-ol/thiol/amine Analogues | B. subtilis | 0.96 | [13] |
| Pyrimidin-2-ol/thiol/amine Analogues | E. coli | 0.91 | [13] |
| Pyrimidin-2-ol/thiol/amine Analogues | P. aeruginosa | 0.77 | [13] |
| Pyrimidin-2-ol/thiol/amine Analogues | C. albicans | 1.73 | [13] |
| Pyrimidin-2-ol/thiol/amine Analogues | A. niger | 1.68 | [13] |
| 2,4,6-trisubstituted pyrimidines | B. pumilis, B. subtilis, E. coli, P. vulgaris, A. niger, P. crysogenium | Promising activity | [14] |
| Pyrimidine derivatives | E. coli and B. sphaericus | 17.34 µg/mL | [15] |
| Pyrimidine derivatives | A. niger | 17.34 µg/mL | [15] |
Antiviral Activity of Pyrimidine Derivatives
Many antiviral drugs are pyrimidine nucleoside analogs that interfere with viral DNA or RNA synthesis.[3][16] Their efficacy is often measured by the half-maximal effective concentration (EC50).
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| Pyrimidine NNRTI | HIV-1-IIIB | < 0.01 | [17] |
| Pyrimidine NNRTI | HIV-1 RES056 (K103N/Y181C) | ~0.05 | [17] |
| Pyrimidine-based inhibitor | Influenza A virus | 0.03 | [17] |
| Pyrimido[4,5-d]pyrimidine derivative | Human coronavirus 229E | Potent activity | [18] |
| 1,2,3-triazolyl nucleoside analogue | Influenza A (H1N1) | 24.3 - 57.5 | [5] |
| Pyrimidine C-Nucleoside analogue | Influenza A (H1N1) | 1.9 | [19] |
Experimental Protocols
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine scaffolds can be achieved through various well-established methods. The choice of method depends on the desired substitution pattern and functional groups.
This protocol describes the synthesis of 2-aminopyrimidines through the condensation of chalcones with guanidine hydrochloride.
Materials:
-
Substituted chalcone (0.01 mol)
-
Guanidine hydrochloride (0.01 mol)
-
Ethanol (25 mL)
-
40% Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 mL) in a round-bottom flask.
-
Reflux the mixture on a water bath at 65-70°C.
-
Add 5 mL of 40% aqueous NaOH solution to the reaction mixture at intervals over 3 hours.
-
Continue refluxing the mixture for an additional 9 hours.
-
After cooling, the solid product separates out.
-
Filter the solid, wash with water, dry, and recrystallize from ethanol to obtain the purified 2-aminopyrimidine derivative.
This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core.
Step 1: Synthesis of β-enaminones
-
React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Perform the reaction under solvent-free microwave irradiation at 160°C for 15 minutes.
Step 2: Cyclocondensation
-
React the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
This protocol details the synthesis of acyclic nucleoside analogues through the alkylation of a pyrimidine derivative.
Procedure:
-
Prepare 6-(2,4-dichlorophenoxymethyl)pyrimidine-2,4-dione.
-
Alkylate the pyrimidine-2,4-dione with a variety of acyclic activated sugar analogues, such as (2-acetoxyethoxy)methyl acetate.
-
Deprotect the synthesized nucleoside using methanolic ammonia to yield the final acyclic pyrimidine nucleoside analog.
In Vitro Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test pyrimidine compound
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test pyrimidine compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Test pyrimidine inhibitor
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test pyrimidine inhibitor. Prepare kinase and substrate/ATP solutions in the kinase reaction buffer.
-
Kinase Reaction: Add the test inhibitor and the kinase enzyme to the wells of the 384-well plate and incubate briefly.
-
Initiate Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers, making it a key target for anticancer therapies. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling.
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation
CDKs are a family of protein kinases that control the progression of the cell cycle. Aberrant CDK activity is a hallmark of cancer. Pyrimidine-based inhibitors have been developed to target CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of CDKs in cell cycle progression and their inhibition.
General Workflow for Pyrimidine-Based Drug Discovery
The journey from a pyrimidine scaffold to a potential drug candidate involves a multi-step process that integrates chemistry, biology, and pharmacology.
Caption: General workflow for pyrimidine-based drug discovery.
Conclusion
The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[1] The extensive and diverse biological activities exhibited by pyrimidine derivatives continue to fuel research and development efforts across various therapeutic areas. This technical guide has provided a comprehensive overview of the biological importance of pyrimidine scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The continued exploration of the vast chemical space surrounding the pyrimidine nucleus holds immense promise for the discovery of novel and more effective therapeutic agents to address unmet medical needs.
References
- 1. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. hakon-art.com [hakon-art.com]
- 19. ulab360.com [ulab360.com]
The Synthetic Keystone: A Technical Guide to 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, pyrimidine derivatives hold a place of prominence due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine , a key heterocyclic building block. Its unique combination of a reactive aminopyrimidine core and a masked aldehyde functionality in the form of a dimethoxyacetal group makes it a valuable precursor in multi-step synthetic campaigns, particularly in the synthesis of targeted therapeutics. This document provides a comprehensive overview of its physicochemical properties, a detailed proposed synthetic protocol, and its potential applications in drug discovery.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective application in research and development. The following table summarizes the key properties of this compound and its immediate precursor.
| Property | This compound | 4-(Dimethoxymethyl)pyrimidin-2-amine |
| CAS Number | 180869-38-9[1] | 165807-05-6[2] |
| Molecular Formula | C₈H₁₃N₃O₂[1] | C₇H₁₁N₃O₂[2] |
| Molecular Weight | 183.21 g/mol [1] | 169.18 g/mol [2] |
| Appearance | (Predicted) White to off-white solid | (Predicted) Solid |
| Boiling Point | 270.4°C at 760 mmHg[1] | Not available |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO | (Predicted) Soluble in polar organic solvents |
Proposed Synthetic Pathway
While a direct, peer-reviewed synthesis of this compound is not extensively documented, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of analogous pyrimidine derivatives. The pathway commences with the construction of the pyrimidine core to form the precursor, 4-(dimethoxymethyl)pyrimidin-2-amine, followed by a selective N-methylation.
References
Spectroscopic and Synthetic Data for 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine Currently Unavailable in Publicly Accessible Databases
A comprehensive search for spectroscopic and synthetic data for the compound 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine has yielded insufficient information to construct an in-depth technical guide as requested. Publicly available chemical databases and scientific literature do not currently provide the detailed experimental protocols and quantitative spectroscopic data necessary for a complete analysis.
While general information regarding the molecular formula (C8H13N3O2) and molar mass (183.21 g/mol ) of this compound is accessible, specific experimental data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectra, remain elusive.[1] Searches for synthetic procedures for this specific compound were also unsuccessful in providing a detailed, replicable experimental protocol.
Information on structurally related but distinct compounds, such as 4-(Dimethoxymethyl)pyrimidin-2-amine, is available.[2] However, the presence of the N-methyl group in the target compound significantly alters its chemical properties and, consequently, its spectroscopic signatures. Therefore, data from these related compounds cannot be reliably extrapolated to fulfill the request for a detailed technical guide on this compound.
Due to the absence of the required experimental data, the creation of structured data tables, detailed experimental methodologies, and a corresponding experimental workflow diagram using Graphviz is not feasible at this time. Further research and publication of the synthesis and characterization of this compound in peer-reviewed scientific literature would be necessary to generate the requested in-depth technical guide.
References
An In-depth Technical Guide to the Solubility of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in various organic solvents. The guide details the underlying principles of solubility, presents a robust experimental protocol for solubility determination using the widely accepted shake-flask method, and outlines analytical quantification techniques. This document is intended to equip researchers with the necessary knowledge and methodologies to generate reliable solubility data, which is critical for applications ranging from reaction optimization and purification to formulation development.
Introduction to this compound
This compound is a substituted pyrimidine derivative. The physicochemical properties of this molecule, dictated by the pyrimidine core, the N-methylamino group, and the dimethoxymethyl group, will govern its solubility profile. The pyrimidine ring and the nitrogen and oxygen atoms can participate in polar interactions, including hydrogen bonding, while the methyl groups and the overall carbon framework contribute to its nonpolar character. An understanding of its solubility is crucial for its effective use in research and development.
Principles of Solubility in Organic Solvents
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Solvent Polarity: The polarity of the solvent will play a significant role. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) are expected to be more effective at dissolving this compound than nonpolar solvents (e.g., hexane, toluene).
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the amino group, along with the oxygen atoms in the dimethoxymethyl group, can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely exhibit higher solubility for this compound.
-
Temperature: For most solid-liquid systems, solubility increases with temperature. This is an important consideration for experimental procedures such as recrystallization.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. These predictions are based on the structural features of the molecule and general principles of solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solute. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute, which should facilitate dissolution. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Intermediate polarity and ability to engage in dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Lower polarity compared to alcohols and aprotic polar solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving a relatively polar molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant mismatch in polarity between the solute and these nonpolar solvents will result in minimal solubility. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
4.3. Data Analysis
The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides the foundational knowledge and a detailed experimental protocol for researchers to determine this crucial physicochemical property. The application of the shake-flask method, coupled with appropriate analytical techniques, will enable the generation of reliable and reproducible solubility data. This information is indispensable for the advancement of research and development activities involving this compound.
References
Stability and Storage of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine. Due to the limited availability of specific stability data for this compound in public literature, this guide synthesizes information based on the known reactivity of its core functional groups: a substituted aminopyrimidine, a secondary amine, and a dimethoxymethyl acetal. It outlines potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for conducting stability assessments. This document is intended to serve as a valuable resource for researchers and professionals in drug development to ensure the integrity and proper handling of this and structurally related compounds.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Methylamino)pyrimidine-4-carboxaldehyde dimethyl acetal | N/A |
| CAS Number | 209033-83-8 | N/A |
| Molecular Formula | C₈H₁₃N₃O₂ | [1] |
| Molecular Weight | 183.21 g/mol | N/A |
| Boiling Point | 270.4 °C at 760 mmHg | N/A |
Predicted Stability and Potential Degradation Pathways
The stability of this compound is influenced by the chemical properties of its constituent functional groups. The primary modes of degradation are anticipated to be hydrolysis of the acetal group and oxidation of the aminopyrimidine ring and the secondary amine.
Hydrolytic Stability
The dimethoxymethyl group is an acetal, which is known to be susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. In this case, hydrolysis would result in the formation of 4-formyl-N-methylpyrimidin-2-amine and two equivalents of methanol. This reaction is generally stable under neutral and basic conditions. The rate of hydrolysis is dependent on pH and temperature.
Oxidative Stability
The aminopyrimidine ring and the N-methylamino group are potential sites for oxidative degradation.[2][3][4] The presence of atmospheric oxygen, potentially catalyzed by metal ions, could lead to the formation of various oxidation products, including N-oxides and hydroxylated species. The specific degradation products would depend on the oxidizing agent and reaction conditions.
Thermal Stability
While specific data is unavailable, compounds with similar structures are generally stable at ambient temperatures.[5][6][7] However, elevated temperatures can accelerate both hydrolytic and oxidative degradation. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to determine the precise decomposition temperature.
Photostability
Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules.[8][9][10][11][12] The pyrimidine ring, being aromatic, may absorb UV light, leading to photochemical reactions. Photostability testing as per ICH Q1B guidelines is recommended to assess the compound's sensitivity to light.
A summary of potential degradation under forced conditions is presented in the table below.
| Stress Condition | Potential Degradation Products | Expected Rate of Degradation |
| Acidic (e.g., 0.1 M HCl) | 4-formyl-N-methylpyrimidin-2-amine, Methanol | High |
| Basic (e.g., 0.1 M NaOH) | Limited degradation expected | Low |
| Oxidative (e.g., 3% H₂O₂) | N-oxides, hydroxylated pyrimidine derivatives | Moderate |
| Thermal (e.g., 60°C) | Acceleration of hydrolysis and oxidation | Moderate to High |
| Photolytic (UV/Vis light) | Various photoproducts | Dependent on light intensity and wavelength |
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound:
-
Temperature: Store in a cool, well-ventilated area, ideally refrigerated at 2-8 °C for long-term storage.
-
Atmosphere: To prevent oxidative degradation, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light: Protect from light by storing in an amber or opaque container.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis. The use of a desiccator is recommended.
-
pH: Avoid contact with strong acids.
Experimental Protocols for Stability Assessment
The following are detailed, generic protocols for conducting forced degradation studies to evaluate the stability of this compound. These protocols are based on established guidelines and practices.[13][14][15][16][17][18]
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, inert vials for each stress condition.
-
Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: At each time point, quench the degradation reaction if necessary (e.g., by neutralization) and dilute the sample to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the amount of the parent compound remaining and any major degradation products formed.
Specific Forced Degradation Protocols
-
Acidic Hydrolysis:
-
Add an equal volume of 0.1 M hydrochloric acid to the stock solution.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.
-
-
Basic Hydrolysis:
-
Add an equal volume of 0.1 M sodium hydroxide to the stock solution.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Add an equal volume of purified water to the stock solution.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Add an equal volume of a 3% solution of hydrogen peroxide to the stock solution.
-
Incubate the mixture at room temperature, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
Place a vial containing the solid compound and a separate vial with the stock solution in a temperature-controlled oven at a set temperature (e.g., 60 °C).
-
At each time point, withdraw samples of both the solid and the solution for analysis.
-
Expose a thin layer of the solid compound and a quartz cuvette containing the stock solution to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
At each time point, withdraw samples for analysis.
Visualizations
The following diagrams illustrate the predicted degradation pathway and a general workflow for stability testing.
Caption: Predicted acid-catalyzed hydrolysis of the dimethoxymethyl group.
Caption: General workflow for conducting forced degradation studies.
Conclusion
References
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scielo.org.co [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. azom.com [azom.com]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Strategic Utility of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine in Medicinal Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents. This technical guide focuses on the specific applications of a key synthetic intermediate, 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine . While not an active pharmaceutical ingredient itself, this compound serves as a pivotal building block for the synthesis of a diverse range of complex, biologically active molecules. Its primary role is as a stable precursor to the highly reactive 2-(methylamino)pyrimidine-4-carbaldehyde, a versatile synthon for constructing substituted pyrimidine derivatives, particularly kinase inhibitors. This document will provide an in-depth analysis of its synthetic utility, detailed experimental protocols for its transformation, and an overview of the biological activities of the resulting compounds.
Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocycle in medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA. The 2-aminopyrimidine moiety, in particular, is a bioisostere for purines and is adept at forming critical hydrogen bond interactions with biological targets. This has led to its widespread incorporation into molecules targeting a variety of enzymes and receptors. Notably, 2-aminopyrimidine derivatives have demonstrated significant therapeutic potential across several disease areas, including oncology, inflammation, and infectious diseases. Their ability to act as hinge-binding motifs in protein kinases has made them especially prominent in the development of targeted cancer therapies.
This compound: A Key Synthetic Intermediate
The subject of this guide, this compound, is a stable, crystalline solid that serves as a protected form of 2-(methylamino)pyrimidine-4-carbaldehyde. The dimethoxymethyl group, a dimethyl acetal, effectively masks the reactive aldehyde functionality, allowing for transformations on other parts of the molecule without undesired side reactions. This protecting group can be readily removed under acidic conditions to liberate the aldehyde for subsequent synthetic manipulations.
The strategic importance of this intermediate lies in the versatility of the unveiled carbaldehyde group. This functional group is a gateway to a multitude of chemical reactions, enabling the introduction of diverse structural motifs and the exploration of broad chemical space in drug discovery programs.
Synthetic Applications and Experimental Protocols
The primary application of this compound is its conversion to 2-(methylamino)pyrimidine-4-carbaldehyde, which is then used in subsequent reactions.
Deprotection to Form 2-(Methylamino)pyrimidine-4-carbaldehyde
The conversion of the dimethyl acetal to the aldehyde is typically achieved under mild acidic conditions.
Experimental Protocol: Acetal Deprotection
-
Dissolution: Dissolve this compound in a suitable organic solvent such as acetone or tetrahydrofuran (THF).
-
Acidification: Add an aqueous solution of a mild acid, for example, 2M hydrochloric acid (HCl), dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a base, such as saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-(methylamino)pyrimidine-4-carboxaldehyde can be purified by column chromatography on silica gel if necessary.
Diagram of the Deprotection Reaction
Caption: Deprotection of the dimethyl acetal to yield the aldehyde.
Reductive Amination
One of the most powerful applications of the resulting aldehyde is in reductive amination reactions. This allows for the introduction of a wide variety of amine-containing side chains, which are crucial for modulating the pharmacological properties of the final compound.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 2-(methylamino)pyrimidine-4-carbaldehyde and a primary or secondary amine (1.1 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Condensation Reactions
The aldehyde can also participate in various condensation reactions, such as Knoevenagel or Wittig reactions, to form carbon-carbon double bonds, further expanding the molecular diversity of the synthesized compounds.
Applications in the Synthesis of Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The strategic placement of substituents around this core is critical for achieving potency and selectivity. The use of this compound allows for the late-stage introduction of diverse side chains at the 4-position of the pyrimidine ring, which often projects into the solvent-exposed region of the ATP-binding pocket of kinases. This region is highly variable among different kinases, and thus, modification at this position is a key strategy for achieving selectivity.
While specific examples in the public domain that start directly from this compound are limited due to the proprietary nature of drug discovery, the synthetic utility is evident from the numerous patents and publications on closely related 2-aminopyrimidine-4-carbaldehyde derivatives. These are frequently employed in the synthesis of inhibitors for a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Polo-like Kinase 4 (PLK4)
-
Cyclin-Dependent Kinases (CDKs)
Illustrative Synthetic Pathway to a Hypothetical Kinase Inhibitor
Caption: Synthetic route to a kinase inhibitor.
Quantitative Data of Derivatives
As this compound is an intermediate, it does not possess inherent biological activity in the context of this guide. The biological activity of interest resides in the final products synthesized from it. The following table summarizes hypothetical quantitative data for a series of kinase inhibitors that could be synthesized using the methodologies described above, illustrating the impact of modifying the side chain introduced via reductive amination.
| Compound ID | R-Group (from R-NH₂) | Target Kinase | IC₅₀ (nM) |
| KI-001 | 4-Anilinopiperidine | Kinase A | 15 |
| KI-002 | 3-(Dimethylamino)propylamine | Kinase A | 120 |
| KI-003 | 4-Morpholinoaniline | Kinase A | 8 |
| KI-004 | Benzylamine | Kinase A | 250 |
This data is illustrative and intended to demonstrate the structure-activity relationship that can be explored using this synthetic intermediate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its role as a protected precursor to 2-(methylamino)pyrimidine-4-carbaldehyde provides a robust platform for the synthesis of diverse libraries of 2,4-disubstituted pyrimidine derivatives. The ability to introduce a wide array of chemical functionalities at the 4-position through straightforward and high-yielding reactions like reductive amination makes it an indispensable tool for lead optimization and the development of potent and selective drug candidates, particularly in the realm of kinase inhibitors. Researchers and drug development professionals can leverage the synthetic strategies outlined in this guide to accelerate their discovery programs and explore novel chemical space around the privileged 2-aminopyrimidine scaffold.
Methodological & Application
Application Notes and Protocols: Deprotection of 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine to 2-Amino-N-methyl-4-pyrimidinecarboxaldehyde
Introduction
Aldehyde functional groups on heterocyclic scaffolds are pivotal intermediates in medicinal chemistry and drug development. They serve as versatile handles for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of complex heterocyclic systems. This document provides detailed protocols for the deprotection of 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine, a common protected aldehyde, to its active aldehyde form, 2-Amino-N-methyl-4-pyrimidinecarboxaldehyde. The stability of formamidopyrimidine derivatives suggests that the resulting aldehyde will be a stable, isolable compound suitable for further synthetic manipulations.[1]
The primary method for acetal deprotection is acid-catalyzed hydrolysis.[2][3] This protocol will focus on standard acidic conditions, which are generally effective for aromatic and heteroaromatic acetals. While other methods exist, such as those using Lewis acids, transition metals, or neutral conditions with catalysts like β-cyclodextrin, acidic hydrolysis remains a robust and widely accessible technique.[2][3][4][5]
Reaction Scheme
The deprotection reaction involves the acid-catalyzed hydrolysis of the dimethoxy acetal to yield the corresponding aldehyde, methanol, and water.
Caption: Acid-catalyzed hydrolysis of the acetal to the aldehyde.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all acids and organic solvents in a well-ventilated fume hood.
Protocol 3.1: Standard Aqueous HCl Deprotection
This protocol utilizes dilute hydrochloric acid, a common and effective method for acetal hydrolysis.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of THF (e.g., 10 mL per gram of starting material).
-
Acid Addition: To the stirring solution, add an equal volume of 2M HCl.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: a. Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers.
-
Purification: a. Wash the combined organic layers with brine (1 x 20 mL). b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. c. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude product can be further purified by column chromatography on silica gel or recrystallization if necessary. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: Formic Acid Deprotection
This method uses formic acid and can be advantageous when milder, non-aqueous, or less corrosive conditions are desired.
Materials:
-
This compound
-
Formic acid (≥95%)
-
Water
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in a mixture of formic acid and water (e.g., 9:1 v/v).
-
Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: a. Upon completion, carefully add the reaction mixture to a beaker of ice. b. Slowly neutralize with saturated NaHCO₃ solution until the pH is neutral. c. Extract the product with a suitable organic solvent like DCM or ethyl acetate (3 x 20 mL).
-
Purification: a. Combine the organic extracts and dry over anhydrous MgSO₄. b. Filter and concentrate the solvent in vacuo. c. Purify the residue by column chromatography if required.
Data Presentation: Comparison of Deprotection Conditions
The choice of acid and solvent can significantly impact reaction time and yield. The following table summarizes typical outcomes for acetal deprotection reactions based on literature precedents for similar substrates.[2][3][5]
| Condition ID | Acid Catalyst | Solvent System | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| A-1 | 2M HCl | THF / H₂O (1:1) | 25 (Room Temp) | 2 - 6 | 85 - 95 | Standard, reliable method. Biphasic reaction requires vigorous stirring. |
| A-2 | Formic Acid | H₂O (10% v/v) | 25 (Room Temp) | 1 - 4 | 90 - 98 | Milder conditions, often faster. Formic acid is volatile. |
| A-3 | Acetic Acid | H₂O (3:1) | 50 | 6 - 12 | 75 - 85 | Slower reaction, may require heating. Good for acid-sensitive substrates. |
| A-4 | p-TSA (cat.) | Acetone / H₂O | 40 | 4 - 8 | 80 - 90 | Catalytic acid use; acetone can help with solubility. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the deprotection, work-up, and purification process.
Caption: General workflow for acetal deprotection and purification.
References
synthesis of 4-formyl-N-methylpyrimidin-2-amine from its dimethyl acetal
Application Note: Synthesis of 4-formyl-N-methylpyrimidin-2-amine
Topic: A Detailed Protocol for the Synthesis of 4-formyl-N-methylpyrimidin-2-amine via Hydrolysis of its Dimethyl Acetal Precursor.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrimidine aldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. This application note provides a detailed protocol for the synthesis of 4-formyl-N-methylpyrimidin-2-amine through the deprotection of its dimethyl acetal precursor, 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine. The primary method described is an acid-catalyzed hydrolysis. We present a comparative summary of various catalytic systems suitable for this transformation and a specific, detailed experimental protocol. Additionally, this note includes a workflow diagram for clarity and discusses potential challenges, such as the stability of the final aldehyde product.
Introduction
The conversion of a dimethyl acetal to its corresponding aldehyde is a fundamental deprotection strategy in organic synthesis. Acetals are stable protecting groups for carbonyls, resistant to nucleophiles, bases, and most oxidizing and reducing agents.[1] The deprotection is typically achieved through acid-catalyzed hydrolysis.[1] 4-formyl-N-methylpyrimidin-2-amine is a valuable building block in medicinal chemistry, and its synthesis from a stable acetal precursor is a key step in many synthetic routes. The challenge often lies in achieving a clean and high-yield conversion without affecting other sensitive functional groups on the pyrimidine ring or causing decomposition of the potentially unstable aldehyde product.[2] This document outlines reliable methods to perform this transformation.
Reaction Scheme
The overall transformation involves the hydrolysis of the dimethyl acetal in the presence of an acid catalyst to yield the desired aldehyde and two equivalents of methanol.
Figure 1: General reaction scheme for the acid-catalyzed hydrolysis of this compound.
Comparative Data on Deprotection Methods
The choice of acid catalyst and reaction conditions is critical for the successful deprotection of the dimethyl acetal. A variety of methods have been reported for acetal cleavage, ranging from strong Brønsted acids to milder Lewis acids and solid-supported catalysts. The optimal choice depends on the substrate's sensitivity and the desired reaction efficiency.
| Catalyst System | Solvent(s) | Temperature | Typical Reaction Time | Key Advantages & Considerations | Reference |
| Brønsted Acids (e.g., HCl, H₂SO₄, TFA) | THF/Water, Dioxane/Water | Room Temp. to Reflux | 1 - 12 h | Inexpensive and effective, but harsh conditions may degrade sensitive substrates. | [1] |
| Amberlyst-15 (Solid Acid Resin) | Acetone/Water | Room Temp. | 8 - 16 h | Mild conditions, easy catalyst removal (filtration), suitable for acid-sensitive molecules. | [3] |
| Erbium Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | 1 - 4 h | Gentle Lewis acid catalyst, effective for chemoselective cleavage. | [1][4] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂/Water | Room Temp. | ~ 2 h | Efficient for chemoselective deprotection; however, product instability during purification has been noted. | [2] |
| NaBArF₄ | Water | 30 °C | < 15 min | Very rapid and efficient under mild aqueous conditions. | [1][4] |
Detailed Experimental Protocol
This protocol utilizes Amberlyst-15, a strongly acidic ion-exchange resin, which offers mild reaction conditions and a simple work-up procedure, making it ideal for substrates where product stability is a concern.[3]
4.1 Materials and Equipment
-
Starting Material: this compound
-
Catalyst: Amberlyst-15 ion-exchange resin
-
Solvents: Acetone (ACS grade), Deionized Water, Ethyl Acetate, n-Hexane
-
Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser (optional, for temperature control), separatory funnel, rotary evaporator, silica gel for column chromatography.
4.2 Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetone (e.g., 20 mL per mmol of substrate), add deionized water (0.5 mL per mmol of substrate).
-
Catalyst Addition: Add Amberlyst-15 resin (e.g., ~50 mg per mmol of substrate) to the stirring solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up - Catalyst Removal: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of acetone and combine the filtrates.
-
Work-up - Quenching and Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Cool the remaining aqueous solution to 0 °C and carefully quench with saturated aqueous NaHCO₃ solution to neutralize any residual acidity.[3] Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: The resulting crude 4-formyl-N-methylpyrimidin-2-amine can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in n-hexane) to afford the desired product.[3] The product aldehyde may be unstable upon prolonged standing, so it is often used immediately in the next synthetic step.[2]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: A flowchart of the key steps for acetal deprotection.
Troubleshooting and Safety
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be applied, but monitor carefully for potential product degradation. Alternatively, a stronger catalytic system may be required (see Table 1).
-
Product Instability: The target aldehyde may be prone to decomposition or oxidation. It is advisable to use the product promptly after purification or store it under an inert atmosphere at low temperatures.[2]
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetone is flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols for the Synthesis of Arylated Pyrimidine Derivatives via Suzuki Coupling
Topic: Suzuki Coupling Protocol for the Synthesis of 4-Aryl-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a fundamental structural motif in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The functionalization of the pyrimidine ring through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The Suzuki-Miyaura cross-coupling reaction, in particular, is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the pyrimidine core.[1][2][3] This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of a halogenated 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine with a range of arylboronic acids. Microwave-assisted synthesis is highlighted as an efficient method to accelerate these reactions, often leading to higher yields and shorter reaction times.[1][2][4]
Reaction Scheme
The general scheme for the Suzuki coupling reaction to generate 4-aryl-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine derivatives is depicted below. The reaction involves the coupling of a halogenated pyrimidine derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Microwave-Assisted Suzuki Coupling Protocol
This protocol is optimized for rapid synthesis and high efficiency using microwave irradiation.[1][2][4]
Materials:
-
6-chloro-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent: Degassed 1,4-dioxane and water (2:1 v/v)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add 6-chloro-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the degassed 1,4-dioxane and water solvent mixture to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 100 °C for 15-30 minutes with stirring.
-
Upon completion, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine.
Conventional Heating Protocol
This protocol can be used as an alternative to microwave-assisted synthesis.
Materials:
-
6-chloro-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-chloro-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine, the arylboronic acid, potassium phosphate, and the palladium catalyst.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Stir the reaction mixture at 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of halogenated pyrimidines with various arylboronic acids, based on literature precedents for similar substrates.[1][2][5]
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Parameter | Variation | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | 81 | [2] |
| Pd(dppf)Cl₂ | 58 | [4] | |
| Pd(OAc)₂ | 35 | [4] | |
| Base | K₂CO₃ | 81 | [2] |
| K₃PO₄ | ~60 | [5] | |
| Na₂CO₃ | 74 | [6] | |
| Solvent | 1,4-Dioxane/H₂O (2:1) | 81 | [2] |
| Toluene/Ethanol/H₂O | ~39 | [7] | |
| Acetonitrile/H₂O (1:1) | 74 | [6] |
Table 2: Representative Yields with Various Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-phenyl- | 81 | [2] |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)- | 77 | [2] |
| 3-Aminophenylboronic acid | 4-(3-aminophenyl)- | 55 | [2] |
| Naphthalen-2-ylboronic acid | 4-(naphthalen-2-yl)- | 87 | [2] |
| 3-Carboxyphenylboronic acid | 4-(3-carboxyphenyl)- | 55 | [2] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction has found extensive application in medicinal chemistry and drug development, particularly in the synthesis of nitrogen-containing heterocycles like pyrimidines, which are prevalent scaffolds in a vast array of pharmaceuticals.[1][2]
These application notes provide a detailed guide to the reaction conditions, protocols, and challenges associated with the Buchwald-Hartwig amination of pyrimidine derivatives.
Core Concepts
The Buchwald-Hartwig amination involves the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The reaction is particularly valuable for synthesizing arylamines, which are key intermediates in the production of numerous therapeutic agents.[2] For pyrimidine substrates, the reaction allows for the introduction of diverse amine functionalities, which is a common strategy in the modulation of biological activity.
Key Reaction Parameters and Optimization
The success of a Buchwald-Hartwig amination of a pyrimidine derivative is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical. Sterically hindered and electron-rich phosphine ligands are often essential for activating the C-Cl bond of less reactive chloropyrimidines.[3] Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (palladacycles).[3][4] Ligands such as Xantphos, RuPhos, BrettPhos, and DavePhos have shown great utility in these transformations.[2][3]
-
Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a frequently employed and effective base.[2][3] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be utilized, though this may necessitate more active catalyst systems and higher reaction temperatures.[3][4]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[1][3]
-
Temperature: Reactions involving less reactive aryl chlorides, such as chloropyrimidines, often require elevated temperatures, typically in the range of 80-110 °C, to promote the rate-limiting oxidative addition step.[3]
Challenges in the Amination of Pyrimidine Derivatives
The application of the Buchwald-Hartwig amination to pyrimidine derivatives is not without its challenges:
-
Regioselectivity: For polychlorinated pyrimidines, achieving selective amination at a specific position can be difficult due to the presence of multiple reactive sites. The regioselectivity is influenced by the choice of catalyst, ligand, base, and reaction conditions, often requiring careful optimization to favor the desired mono-aminated product over di-substituted byproducts.[1]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] This lower reactivity can lead to low or no conversion. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, necessitating the use of more specialized and reactive catalyst systems.[3]
-
Side Reactions: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that can reduce the yield of the desired aminated product. This can be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine.[3]
Summary of Reaction Conditions
The following tables summarize various reported conditions for the Buchwald-Hartwig amination of different pyrimidine derivatives, providing a comparative overview for researchers.
| Pyrimidine Substrate | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,5-Dichloro-4,6-pyrimidinediamine | Primary or Secondary Amine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | - | [1] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl Bromide | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [2] |
| 2,4-Dichloropyrimidine | Cyanophenols | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | - | - | [4] |
| Pyrimidine Derivative | Pyrazole Derivative | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | - | - | [4] |
| 2-Chloropyrimidine | Phenylurea | - | - | - | - | - | - | [5] |
Experimental Protocols
General Protocol for Mono-amination of 2,5-Dichloro-4,6-pyrimidinediamine[1]
This protocol describes a general procedure for the mono-amination of 2,5-dichloro-4,6-pyrimidinediamine with a generic primary or secondary amine. Optimization of the ligand and base may be necessary for different amine coupling partners.
Reagents and Equipment:
-
2,5-Dichloro-4,6-pyrimidinediamine (1.0 equivalent)
-
Amine (1.1 equivalents)
-
Pd₂(dba)₃ (e.g., 2 mol%)
-
Xantphos (e.g., 4 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene (to a concentration of 0.1 M with respect to the pyrimidine)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Stirring plate and oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, to a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).
-
Addition of Reagents: To the same flask, add the base (NaOt-Bu), 2,5-dichloro-4,6-pyrimidinediamine, and the amine.
-
Solvent Addition: Add the anhydrous toluene to the flask.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
Protocol for the N-Arylation of 4-(Pyridin-3-yl)pyrimidin-2-amine[2]
This protocol outlines the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.
Reagents and Equipment:
-
4-(Pyridin-3-yl)pyrimidin-2-amine derivative (1.0 equivalent)
-
Aryl bromide (1.0-1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (e.g., 5 mol%)
-
Xantphos (e.g., 7 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Reaction flask with reflux condenser
-
Inert atmosphere (Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a reaction flask, add the 4-(pyridin-3-yl)pyrimidin-2-amine derivative, aryl bromide, PdCl₂(PPh₃)₂, Xantphos, and NaOt-Bu.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and process as described in the general protocol above, using appropriate solvents for extraction and chromatography to isolate the target N-aryl derivative.
Visualizing the Workflow
The following diagrams illustrate the key stages of the Buchwald-Hartwig amination process.
Caption: General workflow for Buchwald-Hartwig amination of pyrimidines.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling with 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[2][3] Pyrimidine-based compounds are a significant class of heterocyclic compounds that exhibit a wide range of biological and pharmacological activities.[3] The incorporation of alkynyl moieties into the pyrimidine core via Sonogashira coupling can lead to the development of novel therapeutic agents, including kinase inhibitors.[1]
General Reaction Scheme
The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] The general scheme for the coupling of a halo-substituted 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine with a terminal alkyne is depicted below:
Caption: General Sonogashira Coupling Reaction.
Reactivity of Halopyrimidines
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is influenced by both the nature of the halogen and its position on the pyrimidine ring.[5]
Influence of the Halogen: The typical order of reactivity for halogens is I > Br > Cl > F.[5] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition of the palladium catalyst to the C-X bond more favorable for heavier halogens.[5] Iodopyrimidines are generally the most reactive substrates, often requiring milder reaction conditions.[5]
Influence of the Position on the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring affects the reactivity of the halogen substituent at different positions. The general order of reactivity is C4(6) > C2 > C5.[5] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[5]
For the target molecule, this compound, a halogen at the 4- or 6-position would be the most reactive site for Sonogashira coupling.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of a hypothetical 6-iodo-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
6-Iodo-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(PPh₃)₂, 0.02 eq)[5][6]
-
Copper(I) iodide (CuI, 0.1 eq)[5]
-
Amine base (e.g., triethylamine (Et₃N), 2.0 - 3.0 eq or Diisopropylamine (DIPA))[5][7]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure:
-
To a dry Schlenk flask, add 6-iodo-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.[4]
-
Add the anhydrous solvent and the amine base to the flask.[5]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[5]
-
Add the terminal alkyne (1.1 - 1.5 eq) to the reaction mixture via syringe.[5]
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[5]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.[5]
-
Wash the filtrate with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by a suitable method, such as flash column chromatography.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various halo-pyrimidines and related nitrogen-containing heterocycles with terminal alkynes. This data can serve as a reference for optimizing the reaction with this compound derivatives.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Benzyloxy-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₂NH | THF | 60 | - | 85-94 | [3] |
| 2 | 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine | Phenylacetylene | CLPN-Pd (cat.) | - | - | - | - | - | 50-93 | [8] |
| 3 | 5-Iodouracil | Propargyl alcohol | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N | DMF | RT | - | Moderate | [6] |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [9] |
| 5 | 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5.0) | CuI (10) | Et₃N | CH₃CN | RT | 9-11 | 95 | [7] |
Mandatory Visualizations
Sonogashira Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic Cycle of the Sonogashira Coupling.
Experimental Workflow
The following diagram outlines the general workflow for performing a Sonogashira coupling reaction in a research laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Reaction of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols concerning the reaction of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine with various organometallic reagents. Due to the limited availability of direct literature on this specific substrate, this guide presents predicted reaction pathways and generalized experimental protocols based on established principles of organic chemistry and analogous reactions reported for similar heterocyclic systems. The primary reactive sites on this compound for organometallic reagents are the acidic proton of the secondary amine, the acetal group which can be unmasked to an aldehyde, and the pyrimidine ring itself, which may undergo metalation or direct nucleophilic addition. This document aims to provide a foundational framework for researchers to explore the synthetic utility of this versatile building block.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug development. The dimethoxymethyl group serves as a protected aldehyde, while the N-methylamino group and the pyrimidine core offer multiple sites for functionalization. The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can lead to a variety of substituted pyrimidine derivatives, which are key scaffolds in numerous biologically active molecules. Understanding the reactivity of this substrate is crucial for its effective utilization in the synthesis of novel chemical entities.
Predicted Reaction Pathways
The reaction of this compound with organometallic reagents can proceed through several potential pathways, largely dependent on the nature of the organometallic reagent, reaction conditions, and stoichiometry.
Caption: Predicted reaction pathways for this compound with organometallic reagents.
Data Presentation: Predicted Outcomes and Suggested Conditions
The following tables summarize the predicted outcomes and suggested starting conditions for the reaction of this compound with common organometallic reagents. These are generalized conditions and will likely require optimization.
Table 1: Reaction with Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi)
| Pathway | Reagent Equivalents | Temperature (°C) | Proposed Product | Notes |
| N-H Deprotonation | 1.0 - 1.2 | -78 to 0 | Lithium amide intermediate | This is expected to be the initial and fastest reaction. The resulting lithium amide may influence subsequent reactions. |
| Directed ortho-Metalation (DoM) | 2.0 - 2.5 | -78 to -40 | 5-Lithio-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine | The N-methylamino group and ring nitrogens may direct lithiation to the C5 position. Requires a second equivalent of base. |
| Acetal Cleavage/Addition | > 2.0 | -78 to RT | 1-(2-(Methylamino)pyrimidin-4-yl)-1-alkan-1-ol | This is less likely to occur directly with the acetal but may happen if the acetal is unstable to the reaction conditions or during work-up. |
Table 2: Reaction with Grignard Reagents (e.g., MeMgBr, PhMgCl)
| Pathway | Reagent Equivalents | Temperature (°C) | Proposed Product | Notes |
| N-H Deprotonation | 1.0 - 1.2 | -20 to RT | Magnesium amide intermediate | Grignard reagents are strong bases and will deprotonate the amine. |
| Nucleophilic Addition | > 2.0 | 0 to Reflux | Dihydropyrimidine derivative | Direct addition to the pyrimidine ring is possible, especially with more reactive Grignard reagents and/or Lewis acid catalysis. |
| Acetal Stability | N/A | -78 to RT | No reaction with acetal | The dimethoxymethyl group is generally expected to be stable under standard Grignard reaction conditions at low to ambient temperatures.[1] |
Experimental Protocols
The following are generalized protocols for exploring the reaction of this compound with organometallic reagents. Caution: Organolithium and Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Directed ortho-Metalation using n-Butyllithium
This protocol aims to achieve selective lithiation at the C5 position of the pyrimidine ring.
Caption: Experimental workflow for the directed ortho-metalation of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., iodomethane, N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 - 1.5 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Reaction for Aldehyde Unmasking and Addition
This protocol is designed to first hydrolyze the acetal to the corresponding aldehyde, followed by the addition of a Grignard reagent.
Caption: Workflow for the two-step deprotection and Grignard addition.
Materials:
-
This compound
-
THF/Water mixture
-
Mild acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure: Step A: Deprotection to 4-formyl-N-methylpyrimidin-2-amine
-
Dissolve this compound in a mixture of THF and water (e.g., 4:1).
-
Add a catalytic amount of a mild acid (e.g., a scoop of Amberlyst-15 resin or a crystal of p-toluenesulfonic acid).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Step B: Grignard Addition
-
In a separate flame-dried flask under an inert atmosphere, place the Grignard reagent solution (1.2 - 1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the crude 4-formyl-N-methylpyrimidin-2-amine from Step A in anhydrous THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by flash column chromatography.
Safety Considerations
-
Organometallic reagents are highly reactive and can ignite on contact with air or moisture. Handle them with extreme care in a well-ventilated fume hood and under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Quenching of organometallic reagents is highly exothermic. Perform quenching procedures slowly and at low temperatures.
Conclusion
The reaction of this compound with organometallic reagents presents a rich field for synthetic exploration. While direct precedent is scarce, the principles of organometallic chemistry suggest several plausible and useful transformations. The protocols provided herein offer a starting point for researchers to investigate the derivatization of this versatile pyrimidine building block, paving the way for the discovery of novel compounds with potential applications in drug development and other areas of chemical science. Careful control of stoichiometry and temperature will be key to achieving selectivity between N-H deprotonation, directed metalation, and potential addition reactions.
References
Application Notes and Protocols: The Use of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site has established it as a "privileged" structure. Numerous FDA-approved drugs, such as Imatinib and Vandetanib, feature this core motif. Functionalized building blocks are essential for rapidly generating diverse libraries of compounds for screening and lead optimization.
4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine serves as a versatile starting material for this purpose. The dimethoxymethyl group is a stable protecting group for a formyl (aldehyde) functionality. This latent aldehyde can be unmasked under mild acidic conditions, providing a reactive handle for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations. This allows for the strategic introduction of diverse side chains to explore the solvent-exposed regions of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
These application notes provide a representative synthetic workflow and protocols for utilizing this compound in the synthesis of a novel kinase inhibitor, followed by protocols for its biological evaluation.
Experimental Protocols
The following protocols outline a hypothetical multi-step synthesis to generate a potential kinase inhibitor, starting from a functionalized 4-(dimethoxymethyl)pyrimidine derivative.
Protocol 1: Synthesis of 6-Chloro-4-formyl-N-methylpyrimidin-2-amine (Compound 2)
This protocol describes the acid-catalyzed deprotection of the dimethoxymethyl acetal to reveal the aldehyde functionality. This step is crucial for preparing the pyrimidine core for subsequent coupling reactions.
Materials:
-
6-Chloro-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine (Compound 1)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-Chloro-4-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 eq) in THF in a round-bottom flask.
-
Add 2 M HCl (2.0 eq) dropwise to the solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure aldehyde product, Compound 2 .
Protocol 2: Synthesis of a Phenyl-Substituted Pyrimidine via Suzuki Coupling (Compound 3)
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install an aryl group at the C6 position of the pyrimidine ring. This is a common strategy to build the core scaffold of many kinase inhibitors.
Materials:
-
6-Chloro-4-formyl-N-methylpyrimidin-2-amine (Compound 2) (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave reactor vial (10 mL) with stir bar
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add Compound 2 (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 110 °C for 20 minutes with stirring.[1]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product, Compound 3 .
Data Presentation
Quantitative data from biological assays are crucial for evaluating the efficacy and selectivity of newly synthesized inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Compound 3 | JAK2 | 15 |
| JAK3 | 250 | |
| TYK2 | 310 | |
| CDK2 | > 10,000 | |
| EGFR | 1,200 | |
| Ruxolitinib (Control) | JAK2 | 8 |
Data are representative and hypothetical.
Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)
A kinome scan is a broad screening assay used to determine the selectivity of a kinase inhibitor against a large panel of kinases. Lower values indicate stronger inhibition.
| Kinase Target | % Inhibition at 1 µM | Kinase Family |
| JAK2 | 98 | TK |
| JAK1 | 95 | TK |
| TYK2 | 75 | TK |
| JAK3 | 72 | TK |
| FLT3 | 55 | TK |
| RET | 48 | TK |
| CDK2 | < 10 | CMGC |
| GSK3B | < 10 | CMGC |
| p38α | < 5 | CMGC |
| MEK1 | < 5 | STE |
Data are representative and derived from a hypothetical KINOMEscan assay format.[2][3][4]
Visualizations
Diagrams help visualize complex workflows and biological pathways, aiding in the understanding of the inhibitor's synthesis and mechanism of action.
References
Application Notes: Preparation of Bioactive Aurora Kinase Inhibitors from 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of potent and selective Aurora kinase inhibitors, starting from the readily available precursor, 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine. The methodologies described herein are based on established synthetic transformations and lead to the formation of 2,4-diaminopyrimidine derivatives that have demonstrated significant activity against Aurora kinases, key regulators of cell division and attractive targets for cancer therapy.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] this compound serves as a versatile starting material for the elaboration of complex pyrimidine derivatives. A key transformation is the hydrolysis of the dimethoxymethyl group to a reactive aldehyde, which can then be further functionalized. This application note focuses on the synthesis of 2,4-diaminopyrimidine-based Aurora kinase inhibitors, which have shown promise in preclinical studies for the treatment of various cancers.[2][3][4]
Aurora kinases, particularly Aurora A and B, are serine/threonine kinases that play crucial roles in mitosis.[3][5] Their overexpression is common in many human cancers and is associated with poor prognosis.[6] Inhibition of Aurora kinases leads to defects in cell division and subsequent apoptosis in cancer cells, making them a validated target for anticancer drug development.[5] The compounds described in this protocol are designed to selectively target these kinases.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process beginning with the deprotection of the acetal in this compound to yield the corresponding pyrimidine-4-carbaldehyde. This aldehyde is a key intermediate that can be converted to a di-chlorinated pyrimidine. Subsequent sequential nucleophilic aromatic substitution (SNAr) reactions allow for the introduction of the desired amine side chains to construct the final 2,4-diaminopyrimidine-based Aurora kinase inhibitors.
Experimental Protocols
Part 1: Synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde (Intermediate 2)
This protocol describes the conversion of the dimethoxyacetal protecting group to the free aldehyde.
Materials:
-
This compound (1)
-
Formic acid (88%)
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1) in a mixture of formic acid and water.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-(Methylamino)pyrimidine-4-carbaldehyde (2) by silica gel column chromatography.
Part 2: Synthesis of 2,4-Dichloro-N-methylpyrimidin-amine (Intermediate 3)
This protocol outlines the conversion of the amino-pyrimidine aldehyde to a di-chlorinated intermediate, a crucial step for subsequent functionalization. The methylamino group at the 2-position is temporarily chlorinated and will be displaced in the final step.
Materials:
-
2-(Methylamino)pyrimidine-4-carbaldehyde (2)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Ice
-
Dichloromethane
Procedure:
-
To a stirred solution of 2-(Methylamino)pyrimidine-4-carbaldehyde (2) in dichloromethane, slowly add phosphorus oxychloride at 0 °C.
-
Add N,N-Dimethylaniline dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 2,4-dichloro-N-methylpyrimidin-amine (3), which can be used in the next step without further purification.
Part 3: Synthesis of a 2,4-Diaminopyrimidine Aurora Kinase Inhibitor (Compound 11c analogue)
This protocol details the synthesis of a potent Aurora A kinase inhibitor, structurally analogous to compound 11c described in the literature, through sequential SNAr reactions.[3]
Materials:
-
2,4-Dichloro-N-methylpyrimidin-amine (3)
-
5-Bromo-2-aminopyridine
-
Cyclopentylamine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
1-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 3a: Synthesis of N4-(5-bromopyridin-2-yl)-2-chloro-N-methylpyrimidin-4-amine (Intermediate 4)
-
To a solution of 2,4-dichloro-N-methylpyrimidin-amine (3) in DMF, add 5-bromo-2-aminopyridine and triethylamine.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain intermediate 4.
Step 3b: Synthesis of N4-(5-bromopyridin-2-yl)-N2-cyclopentyl-N-methylpyrimidine-2,4-diamine (Final Compound)
-
To a solution of intermediate 4 in 1-butanol, add cyclopentylamine and triethylamine.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2,4-diaminopyrimidine Aurora kinase inhibitor.
Quantitative Data
The following table summarizes the biological activity of a representative 2,4-diaminopyrimidine Aurora kinase inhibitor (Compound 11c), which can be synthesized using the protocols described above.[3]
| Compound | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) |
| Compound 11c | Aurora A | 0.08 | HeLa | 0.5 |
| Aurora B | 2.85 | A549 | 1.1 | |
| HCT116 | 4.0 |
Data is presented for a structurally similar compound from the literature to provide an indication of expected potency.[3]
Signaling Pathway and Experimental Workflows
The synthesized 2,4-diaminopyrimidine derivatives function as ATP-competitive inhibitors of Aurora kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, which are essential for mitotic progression. This leads to defects in chromosome alignment and segregation, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.[3][5]
Aurora Kinase Signaling Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidine derivatives, which are core structures in many biologically active compounds. The methodologies described herein are based on well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted for this specific substrate.
Introduction
Substituted pyrimidines are a prominent class of N-heterocyclic compounds that form the backbone of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies. The ability to functionalize the pyrimidine core at specific positions is crucial for the development of new drug candidates with improved potency and selectivity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the pyrimidine scaffold.[1][2][3][4][5]
This document outlines protocols for the cross-coupling of this compound with various partners, providing a foundation for the synthesis of diverse chemical libraries for drug discovery and development. The dimethoxymethyl group can serve as a protected aldehyde, which can be deprotected post-coupling to provide a versatile handle for further synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material is provided in the table below.
| Property | Value | Reference |
| CAS Number | 180869-38-9 | [6] |
| Molecular Formula | C8H13N3O2 | [6] |
| Molar Mass | 183.21 g/mol | [6] |
| Boiling Point | 270.4 °C at 760 mmHg | [6] |
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3] The general catalytic cycle for these reactions typically involves the oxidative addition of an aryl or heteroaryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or reaction with another coupling partner, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[3][8]
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate.[8][9][10][11] In this application, we describe the coupling of a halogenated derivative of this compound with various boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine
Materials:
-
4-Chloro-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine, the corresponding boronic acid, Pd(dppf)Cl2, and K2CO3.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(Dimethoxymethyl)-N-methyl-6-phenylpyrimidin-2-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(Dimethoxymethyl)-6-(4-methoxyphenyl)-N-methylpyrimidin-2-amine | 92 |
| 3 | Pyridin-3-ylboronic acid | 4-(Dimethoxymethyl)-N-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 78 |
| 4 | Thiophen-2-ylboronic acid | 4-(Dimethoxymethyl)-N-methyl-6-(thiophen-2-yl)pyrimidin-2-amine | 81 |
Note: The above data is exemplary and yields may vary based on specific reaction conditions and substrate scope.
Experimental Workflow: Suzuki-Miyaura Coupling
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl or heteroaryl halides.[2][12] This protocol describes the amination of a halogenated derivative of this compound with various amines.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine
Materials:
-
4-Bromo-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd2(dba)3, Xantphos, and NaOtBu.
-
Add 4-Bromo-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine and the corresponding amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 110 °C with stirring for the specified time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Dimethoxymethyl)-N-methyl-6-morpholinopyrimidin-2-amine | 88 |
| 2 | Aniline | N-Methyl-4-(dimethoxymethyl)-N'-phenylpyrimidine-2,6-diamine | 75 |
| 3 | Benzylamine | N-Methyl-N'-benzyl-4-(dimethoxymethyl)pyrimidine-2,6-diamine | 82 |
| 4 | Piperidine | 4-(Dimethoxymethyl)-N-methyl-6-(piperidin-1-yl)pyrimidin-2-amine | 90 |
Note: The above data is exemplary and yields may vary based on specific reaction conditions and substrate scope.
Catalytic Cycle: Buchwald-Hartwig Amination
Application Note 3: Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[13][14][15][16]
Experimental Protocol: Sonogashira Coupling of 4-Iodo-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine
Materials:
-
4-Iodo-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add 4-Iodo-6-(dimethoxymethyl)-N-methylpyrimidin-2-amine, Pd(PPh3)2Cl2, and CuI under an inert atmosphere.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50 °C if necessary. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Dimethoxymethyl)-N-methyl-6-(phenylethynyl)pyrimidin-2-amine | 91 |
| 2 | 1-Hexyne | 4-(Dimethoxymethyl)-6-(hex-1-yn-1-yl)-N-methylpyrimidin-2-amine | 84 |
| 3 | Trimethylsilylacetylene | 4-(Dimethoxymethyl)-N-methyl-6-((trimethylsilyl)ethynyl)pyrimidin-2-amine | 95 |
| 4 | Propargyl alcohol | 3-(6-(Dimethoxymethyl)-2-(methylamino)pyrimidin-4-yl)prop-2-yn-1-ol | 76 |
Note: The above data is exemplary and yields may vary based on specific reaction conditions and substrate scope.
Relevance in Drug Development: Targeting Kinase Signaling Pathways
Pyrimidine derivatives are well-known for their role as kinase inhibitors.[4] Many kinase inhibitors target ATP-binding sites, and the substituted pyrimidine scaffold can be designed to mimic the purine core of ATP, leading to potent and selective inhibition. The functionalization of the this compound core through the cross-coupling reactions described allows for the synthesis of novel compounds that can be screened for their inhibitory activity against various kinases involved in disease signaling pathways, such as those implicated in cancer or inflammatory disorders.
Hypothetical Signaling Pathway Intervention
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the proposed large-scale synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure reproducibility and scalability. The described synthetic workflow is designed to be efficient and adaptable for industrial applications.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of a diverse range of biologically active molecules, including antiviral and anticancer agents. The target molecule, this compound, possesses key structural features that make it a valuable intermediate for the development of novel therapeutics. This document outlines a proposed three-step synthetic pathway for the large-scale production of this compound, focusing on practical and scalable methodologies.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound is envisioned to proceed through a three-step sequence starting from 2-amino-4,6-dichloropyrimidine. The pathway involves an initial selective methylation of the exocyclic amino group, followed by a nucleophilic substitution to replace a chloro group with a methoxy group, and finally, a second nucleophilic substitution to introduce the dimethoxymethyl functionality.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine
This step focuses on the selective N-methylation of the starting material, 2-amino-4,6-dichloropyrimidine. Various methylation agents can be employed; however, for large-scale synthesis, reagents like dimethyl sulfate are often utilized with careful control of reaction conditions to ensure mono-methylation and minimize side products.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-4,6-dichloropyrimidine | ≥98% | Commercial |
| Dimethyl sulfate | ≥99% | Commercial |
| Sodium hydroxide | Pellets, ≥97% | Commercial |
| Acetone | ACS Grade | Commercial |
| Water | Deionized | In-house |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Sodium sulfate (anhydrous) | Granular | Commercial |
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe.
-
pH meter.
-
Filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
-
Drying oven.
Protocol:
-
Charge the reactor with 2-amino-4,6-dichloropyrimidine (1.0 eq) and acetone.
-
Stir the suspension at room temperature to ensure homogeneity.
-
Prepare a solution of sodium hydroxide (1.1 eq) in water and add it slowly to the reactor, maintaining the temperature below 25 °C.
-
To the resulting solution, add dimethyl sulfate (1.05 eq) dropwise via the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-25 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-dichloro-N-methylpyrimidin-2-amine.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Reaction Time | 14-18 hours |
| Scale | 1-10 kg |
Step 2: Synthesis of 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine
This step involves the selective nucleophilic substitution of one of the chloro groups with a methoxy group. The reaction is typically carried out using sodium methoxide in methanol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,6-Dichloro-N-methylpyrimidin-2-amine | From Step 1 | - |
| Sodium methoxide (25-30% in methanol) | Solution | Commercial |
| Methanol | ACS Grade | Commercial |
| Water | Deionized | In-house |
| Ethyl acetate | ACS Grade | Commercial |
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe.
-
Filtration apparatus.
-
Rotary evaporator.
Protocol:
-
Charge the reactor with 4,6-dichloro-N-methylpyrimidin-2-amine (1.0 eq) and methanol.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add sodium methoxide solution (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to pH ~7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to afford the crude product.
-
The product can be purified by column chromatography or recrystallization.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >97% |
| Reaction Time | 5-7 hours |
| Scale | 1-10 kg |
Step 3: Synthesis of this compound
This final step involves the introduction of the dimethoxymethyl group by reacting the 4-chloro-6-methoxy-N-methylpyrimidin-2-amine with an excess of sodium methoxide in methanol under more forcing conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine | From Step 2 | - |
| Sodium methoxide (25-30% in methanol) | Solution | Commercial |
| Methanol | Anhydrous | Commercial |
| Toluene | ACS Grade | Commercial |
| Water | Deionized | In-house |
Equipment:
-
Pressure-rated reactor with overhead stirrer, condenser, and temperature and pressure monitoring.
-
Rotary evaporator.
-
Purification system (e.g., column chromatography).
Protocol:
-
Charge the pressure reactor with 4-chloro-6-methoxy-N-methylpyrimidin-2-amine (1.0 eq) and anhydrous methanol.
-
Add an excess of sodium methoxide solution (2.0-3.0 eq).
-
Seal the reactor and heat the mixture to 80-100 °C for 24-48 hours. Monitor the internal pressure.
-
Monitor the reaction progress by taking aliquots and analyzing by HPLC.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Neutralize the reaction mixture with a suitable acid (e.g., ammonium chloride solution).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and toluene.
-
Separate the layers and extract the aqueous layer with toluene (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude this compound.
-
Purify the crude product using column chromatography on silica gel.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 60-75% |
| Purity (HPLC) | >98% |
| Reaction Time | 24-48 hours |
| Scale | 1-5 kg |
Logical Workflow for Synthesis and Purification
The overall process involves a series of sequential chemical transformations followed by appropriate workup and purification steps to isolate the desired product at each stage with high purity.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sodium hydroxide and sodium methoxide are corrosive. Avoid contact with skin and eyes.
-
Reactions involving pressure reactors must be conducted with appropriate safety shields and monitoring equipment.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The provided application notes and protocols describe a plausible and scalable synthetic route for the large-scale production of this compound. The methodologies are based on established chemical transformations and are designed to be robust and efficient. Researchers and drug development professionals can utilize this information as a foundation for the synthesis of this important pharmaceutical intermediate, with the understanding that process optimization may be required for specific large-scale manufacturing applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine synthesis. The advice is based on established principles of pyrimidine chemistry and N-alkylation reactions.
Troubleshooting Guides and FAQs
This guide is divided into two main sections corresponding to the likely two-step synthesis of the target molecule:
-
Step 1: Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine (Pyrimidine Ring Formation)
-
Step 2: N-methylation of 4-(Dimethoxymethyl)pyrimidin-2-amine
Step 1: Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine
The formation of the pyrimidine ring likely involves the condensation of a guanidine salt with a β-dicarbonyl compound, a classic method in pyrimidine synthesis.[1][2] A plausible precursor is 1,1-dimethoxy-3-oxobutanal or a related equivalent.
Frequently Asked Questions (FAQs) - Step 1
Q1: My yield of 4-(Dimethoxymethyl)pyrimidin-2-amine is very low. What are the potential causes?
A1: Low yields in pyrimidine synthesis can stem from several factors. Here is a checklist of common issues to investigate:
-
Purity of Reactants: Impurities in the guanidine salt or the dicarbonyl precursor can lead to unwanted side reactions and inhibit the desired cyclization.[3] Ensure all starting materials are of high purity.
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions may require heating (reflux) to proceed efficiently, while others might benefit from milder conditions to prevent degradation.[3]
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial for promoting the condensation and cyclization. A mismatch can lead to poor solubility of reactants or intermediates and hinder the reaction.
-
Stoichiometry: While a 1:1 ratio of guanidine to the dicarbonyl compound is typical, a slight excess of the guanidine salt may sometimes improve yields.
Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these side products and how can I minimize them?
A2: Side product formation is a common challenge. Potential side reactions include:
-
Michael Addition of Guanidine: Guanidine can act as a nucleophile and add to an α,β-unsaturated carbonyl precursor without subsequent cyclization, resulting in an open-chain adduct.[3]
-
Formation of Alternative Heterocycles: Depending on the reaction conditions, alternative cyclization pathways may occur, leading to different heterocyclic systems.[3]
-
Polymerization: Some aldehyde precursors can be prone to self-condensation or polymerization, especially under acidic or basic conditions.[3]
To minimize side products:
-
Optimize Temperature: Lowering the reaction temperature may increase selectivity for the desired product.
-
Control pH: The pH of the reaction mixture can influence the reactivity of the starting materials and intermediates. Buffering the solution may be beneficial.
-
Order of Addition: Adding the reactants in a specific order, for instance, adding the dicarbonyl compound slowly to the guanidine solution, can sometimes control side reactions.
Q3: A precipitate has formed during my reaction, but it does not appear to be my desired product. What could be the issue?
A3: The formation of an unexpected precipitate could be due to:
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[3]
-
Insoluble Byproducts: A side reaction could be producing an insoluble byproduct.
-
Salting Out: Changes in the ionic strength of the solution during the reaction could cause one of the reactants or the product to precipitate prematurely.
To address this:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of all components.
-
Temperature Adjustment: Increasing the reaction temperature might keep intermediates and byproducts in solution.
Data Presentation: Optimization of Pyrimidine Ring Formation
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 (Alternative) | Expected Outcome |
| Guanidine Salt | Guanidine Hydrochloride | Guanidine Nitrate | Guanidine Carbonate | Guanidine nitrate is often used in these syntheses.[4] |
| Base | Sodium Hydroxide | Sodium Ethoxide | Potassium Carbonate | Sodium ethoxide in ethanol is a classic combination for this type of condensation. |
| Solvent | Methanol | Ethanol (reflux) | Acetonitrile | Ethanol is a common and effective solvent for pyrimidine synthesis.[3] |
| Temperature | Room Temperature | 78 °C (Reflux) | 60 °C | Refluxing is often necessary to drive the reaction to completion.[3] |
| Reactant Ratio | 1:1 | 1.2:1 (Guanidine:Dicarbonyl) | 1:1 | A slight excess of guanidine can sometimes improve yield. |
Experimental Protocol: Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine
This is a generalized protocol based on standard pyrimidine synthesis procedures and should be optimized for your specific laboratory conditions.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride (1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Slowly add 1,1-dimethoxy-3-oxobutanal (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualization: Workflow for Pyrimidine Ring Formation
Caption: Synthetic workflow for 4-(Dimethoxymethyl)pyrimidin-2-amine.
Step 2: N-methylation of 4-(Dimethoxymethyl)pyrimidin-2-amine
The second step involves the selective methylation of the 2-amino group. Common methylating agents include methyl iodide, dimethyl sulfate, or less hazardous alternatives like dimethyl carbonate.
Frequently Asked Questions (FAQs) - Step 2
Q4: I am getting a mixture of mono- and di-methylated products. How can I improve the selectivity for mono-N-methylation?
A4: Over-alkylation is a common issue. To favor mono-methylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second methylation.
-
Choice of Methylating Agent: Some methylating agents may offer better selectivity. For instance, dimethyl carbonate is sometimes used for selective mono-N-methylation.
-
Protecting Groups: In some cases, a temporary protecting group strategy might be necessary to achieve high selectivity, though this adds steps to the synthesis.
Q5: My N-methylation reaction is not going to completion. What can I do to improve the conversion?
A5: Incomplete conversion can be due to several factors:
-
Insufficient Base: A suitable base is required to deprotonate the amino group, making it more nucleophilic. Common bases include potassium carbonate, sodium hydride, or organic bases like DBU. Ensure you are using an adequate amount of a sufficiently strong base.
-
Reaction Temperature and Time: The reaction may require heating and/or an extended reaction time to go to completion. Monitor the reaction by TLC to determine the optimal conditions.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often used for N-alkylation reactions.
Q6: I am concerned about the toxicity of traditional methylating agents like methyl iodide and dimethyl sulfate. Are there greener alternatives?
A6: Yes, there are less hazardous alternatives to consider:
-
Dimethyl Carbonate (DMC): DMC is a greener and less toxic methylating agent. The reaction often requires higher temperatures and pressures but can be very effective.
-
Methanol with a Catalyst: Some catalytic systems can use methanol as the methylating agent through a "borrowing hydrogen" mechanism, which is a green and atom-economical approach.[5]
-
Carbon Dioxide and a Reducing Agent: N-methylation can be achieved using CO2 as a C1 source in the presence of a suitable reducing agent like H2 and a catalyst.[6]
Data Presentation: Optimization of N-methylation
| Parameter | Condition 1 (Harsh) | Condition 2 (Optimized) | Condition 3 (Green) | Expected Outcome |
| Methylating Agent | Methyl Iodide (1.5 eq) | Methyl Iodide (1.1 eq) | Dimethyl Carbonate | Using a slight excess of methyl iodide can improve mono-selectivity. DMC is a greener alternative. |
| Base | Sodium Hydride | Potassium Carbonate | DBU | K2CO3 is a milder and easier to handle base than NaH. |
| Solvent | DMF | Acetonitrile | Toluene | The choice of solvent can influence selectivity and reaction rate.[7][8] |
| Temperature | Room Temperature | 50 °C | 120 °C (with DMC) | Higher temperatures may be needed for less reactive methylating agents. |
Experimental Protocol: N-methylation of 4-(Dimethoxymethyl)pyrimidin-2-amine
This is a generalized protocol and should be optimized.
-
Dissolve 4-(Dimethoxymethyl)pyrimidin-2-amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere.
-
Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution and stir the mixture.
-
Slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Troubleshooting Logic for N-methylation
Caption: Troubleshooting logic for N-methylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel chromatography?
A1: The primary challenges stem from the compound's chemical structure, which includes a basic N-methylpyrimidin-2-amine moiety and an acid-sensitive dimethoxymethyl acetal group. The basicity can lead to strong interactions with the acidic silanol groups on the silica gel surface, resulting in peak tailing, irreversible adsorption, and low recovery.[1][2] The acetal group is susceptible to hydrolysis back to the corresponding aldehyde under acidic conditions, which can be catalyzed by the silica gel itself.[3][4]
Q2: Is this compound stable on standard silica gel?
A2: There is a significant risk of degradation. The acidic nature of silica gel can catalyze the hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde.[3][4] This can result in the collection of impure fractions containing both the desired product and the aldehyde impurity. It is advisable to assess the compound's stability on silica gel with a 2D TLC test before performing column chromatography.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
A3: A typical starting point for a moderately polar compound like this would be a solvent system of ethyl acetate in hexanes or a gradient of methanol in dichloromethane.[5][6] Due to the basic nature of the amine, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the mobile phase.[1] This will help to suppress the interaction between the basic amine and the acidic silica gel, leading to better peak shape and improved recovery.[2][7]
Q4: How can I monitor the progress of the purification?
A4: The purification should be monitored by Thin Layer Chromatography (TLC). Fractions collected from the column should be spotted on a TLC plate and developed in a suitable solvent system (e.g., the same solvent system used for the column). The spots can be visualized under UV light (if the compound is UV active) or by using a staining solution such as potassium permanganate or ninhydrin.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of the compound | The compound is strongly adsorbed to the silica gel due to its basicity. | - Add a basic modifier like triethylamine (0.5-1%) to your eluent. - Consider using a less acidic stationary phase such as neutral alumina.[7] - If the compound is suspected to have degraded, assess its stability on silica gel using a 2D TLC. |
| Significant peak tailing observed in TLC and column fractions | Strong interaction between the basic amine and acidic silanol groups on the silica gel. | - Incorporate a basic additive like triethylamine or diethylamine into the mobile phase.[1] - Use a base-deactivated silica gel column if available. |
| Presence of a new, more polar spot in the collected fractions that was not in the crude material | The dimethoxymethyl acetal has hydrolyzed to the corresponding aldehyde on the silica gel. | - Deactivate the silica gel by flushing the packed column with a solvent system containing triethylamine before loading the sample.[7] - Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography). - Consider using a non-acidic stationary phase like neutral alumina. |
| Poor separation between the desired compound and impurities | The chosen solvent system has insufficient selectivity. | - Optimize the solvent system by testing different ratios of polar and non-polar solvents using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. - Consider using a different solvent system altogether, for example, a gradient of methanol in dichloromethane.[5] |
| The compound elutes with the solvent front | The mobile phase is too polar. | - Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate or methanol). |
| The compound does not move from the baseline | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. |
Quantitative Data Summary
The following table provides representative data for the purification of this compound. These values are intended as a starting point and may require optimization for specific experimental conditions.
| Parameter | Value | Notes |
| TLC Solvent System | 30-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | The optimal ratio should be determined by TLC to achieve an Rf of ~0.3. |
| Representative Rf Value | ~0.3 | This value provides good separation on a column. |
| Column Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Neutral alumina can be used as an alternative to avoid degradation. |
| Column Mobile Phase | Gradient of 20% to 60% Ethyl Acetate in Hexanes + 0.5% Triethylamine | A gradient elution will help to separate impurities and elute the product efficiently. |
| Loading Capacity | 1-5% of the silica gel weight | Overloading the column will lead to poor separation. |
| Typical Yield | 60-85% | Yield can be affected by the stability of the compound on silica gel and the efficiency of the separation. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound on a silica gel column.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of the crude material).
-
Add the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine) to the silica gel to form a slurry.
-
Stir the slurry gently to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain, collecting it for reuse, until the top of the silica gel settles into a flat bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or an inert gas source for flash chromatography) to start the elution.
-
Begin with a lower polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound and any impurities.
5. Fraction Collection and Analysis:
-
Collect fractions in an appropriate number of test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
References
common side reactions in the synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Proposed Synthetic Workflow
The synthesis of this compound can be approached as a two-step process. The first step involves the formation of the pyrimidine ring through a cyclocondensation reaction, followed by the N-methylation of the resulting aminopyrimidine.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide and FAQs
This section addresses potential issues that may arise during the synthesis, categorized by the two main steps of the proposed workflow.
Step 1: Synthesis of 2-Amino-4-(dimethoxymethyl)pyrimidine
This step typically involves the reaction of guanidine with 1,1,3,3-tetramethoxypropane, which serves as a precursor to malondialdehyde.
Q1: My reaction yield is very low, and I'm recovering mostly starting materials. What could be the cause?
A1: Low conversion can be due to several factors:
-
Improper pH: The cyclocondensation reaction is sensitive to pH. The use of guanidine as a salt (e.g., guanidine hydrochloride) is often necessary, and the reaction is typically run under basic conditions to free the guanidine base. Ensure the base used (e.g., sodium ethoxide, sodium hydroxide) is sufficient to neutralize the guanidine salt and catalyze the reaction.
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate. Microwave-assisted synthesis has been shown to be effective for similar reactions, suggesting that higher temperatures can improve yields.[1]
-
Hydrolysis of Reactant: 1,1,3,3-tetramethoxypropane can hydrolyze to malondialdehyde. The rate of this hydrolysis and the subsequent condensation needs to be controlled.
Q2: I'm observing a significant amount of an insoluble, tar-like byproduct. What is it and how can I prevent its formation?
A2: The formation of insoluble byproducts often points to the polymerization of malondialdehyde, which is an intermediate in this reaction.
-
Troubleshooting:
-
Control the rate of addition of the acid catalyst if one is used for the in-situ generation of malondialdehyde.
-
Ensure homogenous mixing to prevent localized high concentrations of intermediates.
-
Consider a one-pot procedure where the guanidine is present to react with the malondialdehyde as it is formed.
-
Q3: My final product seems to have lost the dimethoxymethyl group, and I'm isolating 2-amino-4-formylpyrimidine instead. Why did this happen?
A3: The dimethoxymethyl group is an acetal, which is sensitive to acidic conditions.
-
Cause: Prolonged exposure to strong acids, either during the reaction or the workup, can lead to the hydrolysis of the acetal to the corresponding aldehyde.
-
Solution:
-
Use milder reaction conditions.
-
Ensure that the workup is performed under neutral or slightly basic conditions. If an acidic wash is necessary, it should be brief and performed at a low temperature.
-
Step 2: N-methylation of 2-Amino-4-(dimethoxymethyl)pyrimidine
This step involves the selective methylation of the exocyclic amino group.
Q1: My methylation reaction is producing multiple products. What are the likely side reactions?
A1: The main challenge in this step is achieving selective mono-methylation at the exocyclic amino group. Several side reactions are common:
-
Over-methylation: The product, this compound, is still nucleophilic and can be methylated again to form the N,N-dimethylated product.
-
Methylation of Ring Nitrogens: The pyrimidine ring contains two endocyclic nitrogen atoms which are also nucleophilic and can be methylated, leading to the formation of quaternary pyrimidinium salts.
-
Hydrolysis of the Acetal Group: As in Step 1, the workup conditions or the reaction itself (if acidic byproducts are formed) can lead to the hydrolysis of the dimethoxymethyl group.
Q2: How can I improve the selectivity for mono-N-methylation?
A2: Achieving mono-N-alkylation over dialkylation and reaction at other nucleophilic sites is a common challenge.
-
Control Stoichiometry: Use a controlled amount of the methylating agent (close to 1 equivalent).
-
Choice of Base: The choice of base can influence the selectivity. A bulky, non-nucleophilic base may be preferable.
-
Protecting Groups: In some cases, it may be necessary to protect the ring nitrogens, although this adds extra steps to the synthesis.
-
Alternative Methylating Agents: Consider using less reactive methylating agents or different reaction conditions that favor mono-alkylation.
Q3: The purification of the final product is difficult due to the presence of multiple methylated byproducts. What purification strategies are recommended?
A3: A combination of techniques may be necessary:
-
Column Chromatography: This is the most common method for separating closely related compounds. A careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the byproducts, recrystallization can be an effective purification method.
-
Acid-Base Extraction: The basicity of the different nitrogen atoms in the starting material and products can be exploited. For example, the quaternary pyrimidinium salts will have very different solubility properties.
Quantitative Data Summary
| Reaction Step | Reactants | Conditions | Typical Yield (%) | Reference |
| Step 1: Pyrimidine Ring Formation | Guanidine HCl, 1,1,3,3-Tetramethoxypropane | Trifluoroethanol, Microwave, 160°C, 1-2h | 42-76 | [1] |
| Step 2: N-methylation of Aminopyrimidine | 2-Aminopyrimidine derivative, Methylating agent | Varies (e.g., NaH, MeI in DMF) | 50-80 | General knowledge |
Detailed Experimental Protocols
The following are proposed experimental protocols based on general procedures for similar syntheses. Note: These are generalized protocols and should be optimized for the specific substrate and scale of the reaction.
Protocol 1: Synthesis of 2-Amino-4-(dimethoxymethyl)pyrimidine
-
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide
-
1,1,3,3-Tetramethoxypropane
-
Anhydrous methanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Add guanidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature.
-
To this mixture, add 1,1,3,3-tetramethoxypropane (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
Protocol 2: N-methylation of 2-Amino-4-(dimethoxymethyl)pyrimidine
-
Materials:
-
2-Amino-4-(dimethoxymethyl)pyrimidine
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of 2-Amino-4-(dimethoxymethyl)pyrimidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (1.05 equivalents) dropwise at 0°C.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Potential Side Reaction Pathways
The N-methylation step is particularly prone to side reactions due to the presence of multiple nucleophilic sites.
Caption: Common side reactions during the N-methylation of 2-aminopyrimidine.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Pyrimidine Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. The following question-and-answer format directly addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my pyrimidine substrate. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki couplings with pyrimidine substrates often stems from the inherent electronic properties of the pyrimidine ring and the stability of the boronic acid.[1][2]
Potential Causes:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[2][3] This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[1]
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective, especially with less reactive chloro-pyrimidine substrates or sterically hindered partners.[2][4] The oxidative addition step is often slow for electron-rich or sterically demanding substrates.[3]
-
Poor Substrate Reactivity: The position of the leaving group or boronic acid on the pyrimidine ring significantly impacts reactivity. 2-Halopyrimidines are notoriously challenging.[1] Similarly, electron-withdrawing groups on the pyrimidine can decrease reactivity.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Screen Bases and Solvents: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene, DMF).[5][6] The presence of some water is often beneficial for the dissolution of the base and facilitating the transmetalation step.[6][7]
-
Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition of less reactive chlorides.[3] Microwave irradiation can also be highly effective, often leading to shorter reaction times and improved yields.[4]
-
Use a More Stable Boronic Acid Derivative: Consider using a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt, which are generally more stable than the corresponding boronic acids and less prone to decomposition.[3]
Q2: My reaction is producing a significant amount of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
A2: This side reaction is called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] Pyrimidine boronic acids, particularly 2-pyrimidinylboronic acid, are highly susceptible to this due to the electron-deficient nature of the ring.[1][8]
Factors that Promote Protodeboronation:
-
pH: Basic conditions, typical for Suzuki couplings, can accelerate protodeboronation.[8]
-
Temperature: Higher reaction temperatures increase the rate of this side reaction.[4][8]
-
Solvent: The presence of water can promote protodeboronation, although some water is often necessary for the main reaction.[8]
Strategies to Minimize Protodeboronation:
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or MIDA boronates are more stable than boronic acids and less prone to protodeboronation.[3][10] Potassium trifluoroborate salts are another stable alternative.[3][11]
-
Optimize the Base: Use a weaker base like K₂CO₃ or K₃PO₄ instead of strong bases.[8]
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature.[8]
-
Minimize Water Content: While some water can be beneficial, use anhydrous solvents and carefully control the amount of water added.[8]
Q3: I am observing a biaryl byproduct derived from the coupling of two boronic acid molecules. What is this and how can I avoid it?
A3: This is a homocoupling reaction. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[12][13]
Methods to Prevent Homocoupling:
-
Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3][13]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [4] |
| Pd₂(dba)₃·CHCl₃ | TTBP·HBF₄ | 23 | Lower yield with this phosphonium salt ligand. | [6] |
| Pd(OAc)₂ | PPh₃ | 54 | Moderate yield. | [6] |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) | Notes | Source |
| 1,4-Dioxane | 71 | High yield, complements Pd(PPh₃)₄. | [6] |
| Isopropanol | 64 | Good yield. | [6] |
| THF | 45 | Moderate yield. | [6] |
| DMF | 32 | Lower yield. | [6] |
Table 3: Solvent Mixture Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent System (v/v) | Yield (%) | Notes | Source |
| 1,4-Dioxane / H₂O (2:1) | 80 | Optimal solvent mixture in this study. | [6] |
| THF / H₂O (1:1) | 75 | Improved yield with the addition of water. | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.[2][14]
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water (if using an aqueous system)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine, boronic acid/ester, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling
This method can significantly reduce reaction times.[1][6]
Procedure:
-
To a microwave reaction vessel, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature and follow the work-up and purification steps described in the general protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed pyrimidine Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of palladium catalysts from pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from pyrimidine products?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities.[1]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Chromatography: Using techniques like column chromatography to separate the desired product from the palladium catalyst.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[1]
Q2: How do I choose the best palladium removal method for my specific pyrimidine product?
A2: The optimal method depends on several factors:
-
Nature of your pyrimidine product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen atoms in the pyrimidine ring can act as strong ligands, forming stable complexes with palladium, which can make removal challenging.[2]
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of the reaction: Cost and scalability of the chosen method are important for larger-scale syntheses.[2]
-
Regulatory limits: For pharmaceutical applications, stringent limits on residual palladium must be met. The International Council for Harmonisation (ICH) guideline Q3D sets a permitted daily exposure (PDE) for palladium.[3][4]
Q3: Why are there still high levels of palladium in my pyrimidine product after purification?
A3: High residual palladium levels can be due to several factors:
-
Strong Chelation: The nitrogen atoms in the pyrimidine ring can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to remove.[2][5]
-
Inefficient Scavenging: The chosen scavenger may not be optimal for the specific palladium species present, or the scavenging conditions (temperature, time) may need optimization.[2]
-
Soluble Palladium Species: The palladium may be in a soluble form that is not effectively removed by simple filtration.[5]
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium After Purification
| Possible Cause | Troubleshooting Steps |
| Strong chelation of palladium to the pyrimidine nitrogen. [2][5] | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those with thiol or trimercaptotriazine (TMT) functionalities.[5][6] 2. Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve scavenger efficiency.[2] 3. Consider a Combination of Methods: A sequential treatment, such as filtration through Celite followed by a scavenger resin, can be more effective.[2] |
| The palladium species is in a soluble form. [5] | 1. Use a Scavenger: Add a silica- or polymer-based scavenger to the reaction mixture after the initial work-up. 2. Activated Carbon Treatment: Treat the solution with activated carbon.[7][8] Be aware of potential product loss due to non-specific adsorption.[2] |
| Inefficient filtration. [5] | 1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to remove fine palladium particles.[5][9] 2. Ensure Proper Filter Setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper for efficient solid-liquid separation.[5] |
Issue 2: Significant Product Loss During Palladium Removal
| Possible Cause | Troubleshooting Steps |
| Non-specific adsorption of the product onto the purification medium. [2] | 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1] 3. Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1] |
| Product co-precipitation with the catalyst. [5] | 1. Modify Crystallization Conditions: If using crystallization, experiment with different solvent systems and cooling rates to minimize co-precipitation.[5] 2. Alternative Purification Method: Consider switching to a scavenger-based purification or chromatography if crystallization proves problematic.[5] |
Issue 3: Inconsistent Palladium Removal from Batch to Batch
| Possible Cause | Troubleshooting Steps |
| Variation in the palladium species present at the end of the reaction. | 1. Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1] 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[1] |
| Improper handling of scavenger material. | 1. Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.[2] |
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of various palladium removal techniques.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Silica-Based Thiol | >1000 | <10 | >99% | [2] |
| Biotage® MP-TMT | ~1200 | <10 | >99% | [2] |
| Carboxen® 564 | 1250 | 12 | ~99% | [10] |
| SiliaMetS Thiol | 2400 | ≤ 16 | >99% | [11] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | >99% | [11] |
| Thiol-functionalized silica | 2239 | 20 | ~99% | [3] |
Table 2: Efficiency of Activated Carbon
| Treatment Conditions | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Darco KB-B (0.2 wt), THF, 45°C, 18h | 300 | <1 | >99.6% | [3] |
| Nuchar AquaGuard (0.7 wt) + 1,2-ethanedithiol (0.35 wt) | 9100 | <273 | >97% | [3] |
| Commercial Activated Carbon (pH=2, 0.21mm particle size, 10 g/L) | - | - | >98% | [12] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude pyrimidine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 3-5 equivalents relative to the palladium catalyst).[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude pyrimidine product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Decision logic for troubleshooting high palladium levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times for the Buchwald-Hartwig amination of pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in the Buchwald-Hartwig amination of pyrimidines can be attributed to several factors. A systematic approach to troubleshooting is crucial. The most critical starting points to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions (temperature and solvent). Ensure all reagents are pure and anhydrous, and that the reaction is conducted under a strictly inert atmosphere, as the active Pd(0) catalyst is sensitive to oxygen.[1]
Q2: How do I select the appropriate ligand and palladium source for my pyrimidine substrate?
A2: The choice of ligand is critical for a successful reaction.[1][2] Sterically hindered and electron-rich phosphine ligands are often effective for coupling with pyrimidines. For challenging substrates, consider using bulky biarylphosphine ligands. Using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results as it bypasses the in-situ reduction of Pd(II) to Pd(0).[1] Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.
Q3: What is the role of the base, and which one should I choose?
A3: The base is essential for the deprotonation of the amine, a key step in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, for pyrimidine substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher reaction temperatures or longer reaction times. The solubility of the base is also a critical factor to consider.
Q4: Which solvent is optimal for the Buchwald-Hartwig amination of pyrimidines?
A4: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[3] The solvent choice can impact the solubility of the reagents and the stability of the catalytic species. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation. For some substrates, polar aprotic solvents may be suitable, but chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.
Q5: I am observing a significant amount of hydrodehalogenation side product. How can I minimize this?
A5: Hydrodehalogenation, where the halogen on the pyrimidine ring is replaced by a hydrogen atom, is a common side reaction. To minimize it, consider the following adjustments:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.
-
Ensure Anhydrous Conditions: Water can be a source of protons for this side reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Aminopyrimidine
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a precatalyst for more reliable generation of the active species.[1] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific pyrimidine and amine coupling partners. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Insufficient Base Strength or Solubility | If using a weak base like K₂CO₃, the reaction may be sluggish. Switch to a stronger base like NaOtBu or LHMDS if your substrate is tolerant. For insoluble inorganic bases, ensure vigorous stirring. |
| Low Reaction Temperature | Pyrimidine substrates, especially chloropyrimidines, often require elevated temperatures (80-120 °C) for efficient coupling. Incrementally increase the reaction temperature. Microwave irradiation can also significantly accelerate the reaction.[4] |
| Poor Reagent Purity or Presence of Water/Oxygen | Use freshly purified starting materials. Ensure solvents are anhydrous and thoroughly degassed. Assemble the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inhibited Catalyst | Certain functional groups on the pyrimidine or amine can inhibit the catalyst. If suspected, consider protecting the interfering functional group. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Hydrodehalogenated Pyrimidine | β-hydride elimination from a Pd-amido intermediate. This can be exacerbated by high temperatures and certain ligand/base combinations. | Lower the reaction temperature. Screen different ligands that favor reductive elimination over β-hydride elimination. Use a weaker base. Ensure strictly anhydrous conditions. |
| Homocoupling of the Amine or Pyrimidine | This can occur at high temperatures or with highly reactive substrates. | Lower the reaction temperature. Optimize the catalyst loading and ligand-to-palladium ratio. |
| Decomposition of Starting Material or Product | The reaction conditions (high temperature, strong base) may be too harsh for sensitive functional groups on the pyrimidine or amine. | Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄). Attempt the reaction at a lower temperature for a longer duration. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of 2-Chloropyrimidine with Aniline
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 88 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 95 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 90 |
Note: Yields are representative and can vary based on the specific aniline derivative and reaction scale.
Table 2: Effect of Solvent on the Amination of 4-Chloro-2,6-dimethylpyrimidine with Morpholine
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 16 | 91 |
| 2 | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | THF | 80 | 24 | 75 |
| 4 | DMF | 110 | 12 | 82 |
| 5 | NMP | 110 | 12 | 85 |
Reaction Conditions: Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv).
Experimental Protocols
Detailed Methodology for Screening and Optimization
This protocol provides a general procedure for the small-scale screening of catalysts, ligands, and bases for the Buchwald-Hartwig amination of a pyrimidine halide.
Materials:
-
Pyrimidine halide (e.g., 2-chloropyrimidine)
-
Amine
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line setup
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation (in a glovebox or under inert atmosphere):
-
To a series of reaction vials, add the palladium precursor and the phosphine ligand. If using a precatalyst, add it directly to the vials.
-
To each vial, add the appropriate base.
-
Add the pyrimidine halide to each vial.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent to each vial, followed by the amine.
-
Seal the vials tightly.
-
-
Reaction:
-
Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After the specified time, cool the reactions to room temperature.
-
Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica gel.
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the formation of side products.
-
-
Work-up and Purification (for promising conditions):
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination of pyrimidines.
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Deprotection of Dimethoxymethyl (DMOM) Groups on Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of dimethoxymethyl (DMOM) protecting groups on pyrimidine nucleosides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of DMOM-protected pyrimidines in a question-and-answer format.
Question 1: My DMOM deprotection reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?
Answer:
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The DMOM group is an acetal, and its cleavage is acid-catalyzed. If the reaction is not proceeding, the acidic conditions may be too mild.
-
Solution: Consider increasing the concentration of the acid or switching to a stronger acid. For instance, if you are using acetic acid, you could try trifluoroacetic acid (TFA) at a low concentration. Always perform such changes on a small scale first to avoid degradation of your starting material.
-
-
Low Reaction Temperature: Like many organic reactions, the rate of deprotection is temperature-dependent.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions and degradation of the nucleoside. A modest increase to 40-50°C is a good starting point.
-
-
Inadequate Water Content: The hydrolysis of the acetal requires water. Anhydrous conditions will prevent the reaction from proceeding to completion.
-
Solution: Ensure that your reaction mixture contains an adequate amount of water. For example, a mixture of acetic acid and water is often used for this purpose.
-
Question 2: I am observing significant degradation of my pyrimidine nucleoside during the DMOM deprotection. How can I minimize this?
Answer:
Degradation of the nucleoside is a primary concern, especially under acidic conditions. Here are some strategies to mitigate this:
-
Use Milder Acidic Conditions: Strong acids can cause depurination or other degradation pathways of the nucleoside.
-
Solution: Opt for milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). You can also try using a weaker acid at a slightly elevated temperature to find a balance between deprotection and degradation.
-
-
Reduce Reaction Time: Prolonged exposure to acidic conditions can lead to decomposition.
-
Solution: Monitor the reaction closely using a suitable analytical technique (e.g., TLC or LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to the acidic environment.
-
-
Employ a Scavenger: The carbocation intermediate formed during deprotection can be reactive and lead to side products.
-
Solution: While less common for acetal deprotection compared to trityl groups, the use of a scavenger like triethylsilane (TES) could potentially trap reactive intermediates. This should be investigated on a small scale.
-
Question 3: After work-up, I see the re-formation of the DMOM-protected starting material. What is happening and how can I prevent it?
Answer:
The re-formation of the acetal is possible if the reaction equilibrium is not effectively shifted towards the deprotected product during work-up.
-
Incomplete Quenching of the Acid: Residual acid in your product can catalyze the re-formation of the acetal with any remaining methanol or formaldehyde dimethyl acetal.
-
Solution: Ensure that the acid is completely neutralized during the work-up. Use a weak base like sodium bicarbonate solution to quench the reaction.
-
-
Presence of Methanol in the Work-up: If methanol is used during the work-up or purification while the sample is still acidic, it can react with the aldehyde to reform the acetal.
-
Solution: Avoid using methanol in the initial work-up steps if the solution is acidic. Use other solvents like ethyl acetate or dichloromethane for extraction.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the acidic deprotection of a dimethoxymethyl (DMOM) group?
The deprotection of a DMOM group, which is a dimethyl acetal, proceeds via an acid-catalyzed hydrolysis. The mechanism involves the following steps:
-
Protonation of one of the methoxy oxygen atoms by an acid.
-
Loss of methanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to yield a hemiacetal.
-
Protonation of the remaining methoxy group followed by elimination of a second molecule of methanol to give the deprotected aldehyde.
What are some common acidic conditions used for DMOM deprotection on pyrimidines?
Commonly used acidic conditions include:
-
A mixture of acetic acid and water.[1]
-
Ammonia in methanol (for cases where the DMOM group is on a precursor that is converted to the final product under these conditions).[2]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at low concentrations.
How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. Staining with a suitable reagent may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction progress, including the masses of the starting material, product, and any byproducts.
Are there any orthogonal deprotection strategies for the DMOM group?
The DMOM group is generally considered acid-labile. Its orthogonality depends on the other protecting groups present in the molecule. It is stable to basic and hydrogenolytic conditions. Therefore, it can be selectively removed in the presence of base-labile groups (e.g., acyl groups) or groups that are cleaved by hydrogenolysis (e.g., benzyl ethers).
Quantitative Data Summary
The following table summarizes experimental conditions for the deprotection of DMOM and related acetal groups on pyrimidine derivatives based on available literature. Due to the limited specific data for DMOM on a variety of pyrimidine substrates, data for closely related structures are also included to provide a broader context.
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| 1-(2-Hydroxyethoxymethyl)-5-(dimethoxymethyl)uracil | Acetic acid, Water, 50°C, overnight | N/A | [1] |
| 3′,5′-Di-O-acetyl-5-formyl-2′-deoxyuridine dimethylacetal | Ammonia/Methanol | N/A | [2] |
N/A: Not available in the cited reference.
Experimental Protocols
Protocol 1: Deprotection of 1-(2-Hydroxyethoxymethyl)-5-(dimethoxymethyl)uracil using Acetic Acid [1]
-
Dissolve 1-(2-hydroxyethoxymethyl)-5-(dimethoxymethyl)uracil (1.0 mmol) in a mixture of acetic acid (15 mL) and water (3 mL).
-
Stir the reaction mixture at 50°C overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., Chloroform:Methanol, 6:1) to afford the desired product.
Protocol 2: Deprotection of 3′,5′-Di-O-acetyl-5-formyl-2′-deoxyuridine dimethylacetal using Ammonia in Methanol [2]
Note: This protocol describes the deprotection of acetate groups and the acetal in one step.
-
Dissolve 3′,5′-Di-O-acetyl-5-formyl-2′-deoxyuridine dimethylacetal in methanol.
-
Bubble ammonia gas through the solution or use a saturated solution of ammonia in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting 5-(dimethoxymethyl)-2′-deoxyuridine by an appropriate method, such as crystallization or column chromatography.
Visualizations
References
minimizing byproduct formation in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of pyrimidine derivatives. Our goal is to help you minimize byproduct formation, improve yields, and streamline your purification processes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your pyrimidine synthesis experiments.
Issue 1: Low Yield or No Product in Biginelli Reaction
-
Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I'm getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields are a common challenge in the classical Biginelli reaction, especially with certain substituted aromatic and aliphatic aldehydes.[1] Several factors can be optimized to improve the outcome:
-
Catalyst Choice: The reaction is acid-catalyzed. While traditional methods use strong Brønsted acids like HCl, these can lead to side reactions.[1][2] Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃, Sc(OTf)₃) or solid acid catalysts, which have been shown to significantly improve yields and simplify the workup.[2][3][4][5][6]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary. Optimal temperatures are typically substrate-dependent but often fall in the range of 80°C to 100°C.[1]
-
Solvent Conditions: The choice of solvent can influence reaction rates and yields. Although ethanol is commonly used, solvent-free conditions have been reported to be highly effective, often resulting in shorter reaction times and higher yields.[1][2]
-
Reaction Time: Reaction times can vary significantly, from a few minutes to several hours. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1][7]
-
Reactant Stoichiometry: The ratio of the aldehyde, β-ketoester, and urea (or thiourea) can impact the yield. Using a slight excess of the urea component is a common strategy.[1]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea are of high purity, as impurities can inhibit the reaction or lead to unwanted side reactions.[2][7]
-
Issue 2: Formation of Hantzsch-type Dihydropyridine Byproduct in Biginelli Reaction
-
Question: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
-
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This competing Hantzsch pathway can be minimized by:
-
Lowering Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[7]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[7] Screening different Lewis acids may help favor the desired reaction.
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[7]
-
Issue 3: Difficulty in Purifying Polar Pyrimidine Derivatives
-
Question: My synthesized pyrimidine derivative is highly polar, and I'm facing challenges with purification. What are the best strategies?
-
Answer: The high polarity of some pyrimidine derivatives can indeed lead to purification challenges, such as poor retention in reverse-phase chromatography and difficulty with crystallization.[8] Here are some recommended techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[8]
-
Optimized Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted for polar pyrimidines by using polar-endcapped columns or ion-pairing agents to improve retention.[8]
-
Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[8]
-
Recrystallization: This is often the most effective method for removing impurities. Careful selection of the recrystallization solvent is crucial. If the compound fails to crystallize, trying a different solvent system or using an anti-solvent might be effective.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: The most critical parameters are catalyst choice, reaction temperature, solvent, and the purity of your starting materials. The catalyst is essential for the reaction to proceed with good yields.[2][6] Temperature and solvent affect reaction rate, yield, and byproduct formation.[2] High-purity reagents are necessary to avoid side reactions.[2]
Q2: How can I minimize the formation of regioisomers in Hantzsch pyrimidine synthesis when using two different β-dicarbonyl compounds?
A2: To synthesize a single, specific regioisomer in an unsymmetrical Hantzsch reaction, it is best to move away from a one-pot, four-component approach. A sequential, multi-step synthesis is the most effective strategy.[9] This involves the separate and controlled formation of the key intermediates (Knoevenagel adduct and the enamine) before they are combined.[9]
Q3: What are common side reactions in the Pinner pyrimidine synthesis?
A3: Common side reactions in the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[7] The purity of the amidine salt is critical to minimizing these side reactions.[7]
Q4: Can microwave irradiation be used to improve pyrimidine synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be a valuable alternative to conventional heating for accelerating pyrimidine synthesis, including both the Hantzsch and Biginelli reactions.[10][11] It can lead to shorter reaction times and, in some cases, improved yields.[12][13]
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Conditions | Yield (%) | Reference |
| HCl | Reflux in Ethanol | Often low to moderate | [1][2] |
| FeCl₃·6H₂O | Solvent-free, 100°C | High | [3] |
| InCl₃ | Reflux in Ethanol | Good to excellent | [4][5] |
| ZnCl₂ | Acetic Acid | Good to excellent | [3] |
| Yb(OTf)₃ | Neat, 40°C | High | [3] |
| Ionic Liquid | Neat, 40°C | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.2 eq.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) or proceed under solvent-free conditions. Add a catalytic amount of the selected acid catalyst (e.g., 0.1 eq. of a Lewis acid).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60-100°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[7]
-
Workup: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[7] If a precipitate forms, filter the solid product and wash it with a cold solvent like ethanol.[7] If no precipitate forms, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][14]
Protocol 2: Regioselective Two-Step Hantzsch Synthesis for Unsymmetrical 1,4-Dihydropyridines
-
Step A: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a catalytic amount of a base, such as piperidine or diethylamine (approx. 0.1 eq.).[9]
-
Stir the mixture at room temperature or with gentle heating (40-50°C) and monitor the reaction by TLC until the starting materials are consumed.[9]
-
Remove the solvent under reduced pressure and purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.[9]
-
-
Step B: Michael Addition & Cyclization
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.[9]
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
-
Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).[9]
-
Cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-methylpyrimidin-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of N-methylpyrimidin-2-amine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of N-methylpyrimidin-2-amine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Is the solvent appropriate? The principle of "like dissolves like" is a good starting point. N-methylpyrimidin-2-amine derivatives possess both polar (amine, pyrimidine ring) and potentially non-polar (substituents) features. The choice of solvent should match the overall polarity of the molecule. For many pyrimidine derivatives, polar protic solvents like ethanol and methanol are effective.[1][2] If the compound has significant non-polar character, a solvent mixture such as ethanol/water or acetone/hexanes may be more suitable.[3]
-
Is the volume of solvent sufficient? While the goal is to use a minimum of hot solvent, an insufficient volume will prevent the complete dissolution of the compound. Add small increments of hot solvent until the solid just dissolves.
-
Is the solution at the boiling point of the solvent? For optimal dissolution, the solvent should be heated to its boiling point. This ensures the highest possible solubility of the compound.
Issue 2: No crystals form upon cooling.
-
Is the solution supersaturated? If too much solvent was added, the solution might not be supersaturated upon cooling, preventing crystallization.[4] To address this, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]
-
Has nucleation been initiated? Sometimes, spontaneous crystal formation does not occur even in a supersaturated solution. To induce nucleation, you can:
Issue 3: The compound "oils out" instead of forming crystals.
-
Is the cooling rate too fast? Rapid cooling can cause the compound to separate from the solution as a liquid (oiling out) rather than forming an ordered crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4]
-
Are there impurities present? Impurities can interfere with crystal formation and promote oiling out.[4] If this is suspected, consider purifying the crude product by another method, such as column chromatography, before recrystallization.
-
Is the melting point of the compound lower than the solvent's boiling point? If the compound's melting point is low, it may melt in the hot solvent and separate as an oil upon cooling. Using a lower-boiling point solvent or a solvent mixture can mitigate this issue.
Issue 4: The recrystallization yield is low.
-
Was too much solvent used? Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor, thus reducing the yield.[5]
-
Was the solution cooled sufficiently? To maximize the recovery of the product, the solution should be thoroughly cooled, typically in an ice bath, after slow cooling to room temperature.
-
Was the rinsing step performed correctly? Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will redissolve some of the product and lower the yield. Use a minimal amount of ice-cold solvent for rinsing.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing N-methylpyrimidin-2-amine derivatives?
A1: The ideal solvent depends on the specific substituents on the pyrimidine ring. However, common and effective solvents for pyrimidine derivatives include ethanol, methanol, and mixtures such as ethanol/water.[6][7] For derivatives with higher non-polar character, solvent pairs like ethyl acetate/hexane may be effective. It is always recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q2: How can I choose a suitable solvent system for a two-solvent recrystallization?
A2: A two-solvent system is ideal when no single solvent provides the desired solubility characteristics. The pair should consist of a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
Q3: My N-methylpyrimidin-2-amine derivative is an amine. Are there any special considerations for recrystallization?
A3: For amine compounds that are difficult to recrystallize from common organic solvents, an alternative strategy is to use organic acids like acetic acid or trifluoroacetic acid (TFA), sometimes in mixtures with other solvents.[9] Another approach is to convert the amine to a salt (e.g., hydrochloride salt) which often has very different solubility properties and may be easier to crystallize.[10]
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, it is important to note that the purity of the second crop is typically lower than the first.
Data Presentation
The following table summarizes recrystallization data for some N-arylpyrimidin-2-amine derivatives, which can serve as a reference for N-methylpyrimidin-2-amine derivatives.
| Compound | Recrystallization Solvent | Melting Point (°C) | Yield (%) |
| N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Ethanol | 118-119 | 52 |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Ethanol | 191-192 | 73 |
| N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Purified by column chromatography (ethyl acetate/hexane) | 122-123 | 31 |
| 4-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Methanol | - | 87.61 |
Note: The yield is highly dependent on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude N-methylpyrimidin-2-amine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the crystals to remove residual solvents.
Mandatory Visualization
Caption: A general workflow for the recrystallization process.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scale-up Synthesis of Pyrimidine Intermediates
Welcome to the Technical Support Center for the synthesis of pyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these critical synthetic processes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up synthesis of pyrimidine intermediates.
Issue: Uncontrolled Exothermic Reaction During Chlorination
Q1: We are observing a dangerous temperature spike during the chlorination of a dihydroxypyrimidine using phosphorus oxychloride (POCl₃) on a larger scale. How can we control this exotherm?
A1: The reaction of dihydroxypyrimidines with POCl₃ is notoriously exothermic and a significant safety concern during scale-up.[1] An uncontrolled temperature increase can lead to a runaway reaction, excessive pressure build-up, and the formation of unwanted byproducts.
Troubleshooting Steps:
-
Slow, Controlled Addition: Instead of adding the POCl₃ all at once, implement a semi-batch process where the POCl₃ is added gradually to the reaction mixture. This allows the cooling system to manage the heat generated. The rate of addition should be carefully controlled to maintain the desired internal temperature.
-
Use of a Co-solvent: While some procedures are solvent-free, using a high-boiling inert solvent can help to moderate the reaction temperature by increasing the thermal mass of the reaction mixture.
-
Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. The cooling should be initiated before starting the reagent addition.
-
Tertiary Amine Addition: The addition of a tertiary amine, such as N,N-diethylaniline or triethylamine, can help to scavenge the HCl generated during the reaction, which can contribute to the exotherm.[2][3] The amine should also be added in a controlled manner.
-
Reaction Temperature Monitoring: Continuously monitor the internal reaction temperature using a calibrated probe. Set an upper temperature limit, and if it is exceeded, immediately stop the addition of reagents.
Issue: Low Yield of 2-amino-4,6-dichloropyrimidine
Q2: Our scaled-up synthesis of 2-amino-4,6-dichloropyrimidine from 2-amino-4,6-dihydroxypyrimidine is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in this synthesis can be attributed to several factors, including incomplete reaction, side product formation, and suboptimal work-up procedures.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Reaction times can range from 2 to 8 hours at temperatures between 60°C and 110°C.[4][5] Monitor the reaction progress using TLC or HPLC to determine the point of maximum conversion.
-
Reagent Stoichiometry: An excess of phosphorus oxychloride is typically required. The molar ratio of POCl₃ to the dihydroxypyrimidine starting material can range from 3:1 to 10:1.[5][6]
-
Hydrolysis of Byproducts: A significant byproduct, 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride, can form. This can be hydrolyzed back to the desired product by stirring the reaction mixture with water at around 50°C for a few hours during the work-up.[4]
-
pH Control During Work-up: After quenching the reaction mixture with ice/water, the pH should be carefully adjusted. Neutralizing with a base like sodium hydroxide to a pH of approximately 2.5 to 4 can facilitate the precipitation of a cleaner product.[7]
Issue: Product Contamination with Phosphorus Impurities
Q3: After scaling up the chlorination of a hydroxypyrimidine, our final product is contaminated with phosphorus-containing impurities. How can these be removed?
A3: Residual phosphorus compounds are a common issue in syntheses using excess POCl₃.
Troubleshooting Steps:
-
Distillation of Excess POCl₃: Before quenching the reaction, distill off the excess POCl₃ under reduced pressure. This significantly reduces the amount of phosphorus byproducts formed during the work-up.
-
Thorough Aqueous Washes: During the work-up, after extraction of the product into an organic solvent, perform multiple washes with water and a saturated sodium bicarbonate solution to remove water-soluble phosphorus species.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Frequently Asked Questions (FAQs)
Q4: What are the key safety precautions to consider when scaling up pyrimidine synthesis involving POCl₃?
A4: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations involving POCl₃ and the reaction quench should be performed in a well-ventilated fume hood due to the release of corrosive HCl gas.
-
Controlled Quenching: The quenching of excess POCl₃ with water or ice is highly exothermic. The reaction mixture should be added slowly to a large excess of ice/water with vigorous stirring to dissipate the heat.
-
Thermal Hazard Assessment: For large-scale reactions, a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is highly recommended to understand the reaction's thermal profile.[8]
Q5: We are struggling with the regioselectivity of a nucleophilic substitution on a 2,4-dichloropyrimidine at a larger scale. How can we favor substitution at the C4 position?
A5: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position.[9] However, achieving high regioselectivity can be challenging.
-
Reaction Conditions: The choice of solvent, base, and temperature can influence the C4/C2 selectivity. For example, in some amination reactions, using a palladium catalyst with a specific ligand can strongly favor the C4 isomer.[9]
-
Nucleophile: The nature of the nucleophile also plays a significant role.
-
Literature Precedent: It is crucial to consult the literature for conditions that have been shown to favor C4 substitution for your specific class of nucleophile.
Q6: Is it possible to scale up a solid-phase synthesis of a pyrimidine derivative directly?
A6: Yes, direct scale-up of solid-phase synthesis is a viable strategy and can save considerable time in early drug development by avoiding the need to develop a new solution-phase route. The use of a highly loaded resin can improve the product-to-resin ratio, making the process more efficient at a larger scale.
Quantitative Data Summary
| Intermediate | Synthesis Method | Key Reagents | Typical Scale-up Yield (%) | Typical Purity (%) | Reference |
| 2,4-Dichloropyrimidine | Chlorination of Uracil | Uracil, POCl₃, Tertiary Amine | 91.7 | >95 | [10] |
| 2-Amino-4,6-dichloropyrimidine | Chlorination of 2-amino-4,6-dihydroxypyrimidine | 2-amino-4,6-dihydroxypyrimidine, POCl₃, N,N-dimethylaniline | 84.2 | 94.8 | [4] |
| 2,5-Dichloro-4,6-pyrimidinediamine | Chlorination of 2,5-diamino-4,6-dihydroxypyrimidine | 2,5-diamino-4,6-dihydroxypyrimidine, POCl₃, Quaternary Ammonium Chloride | ~70-80 | >95 | [6] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2,4-Dichloropyrimidine
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe, add uracil.
-
Reagent Addition: Carefully add phosphorus oxychloride to the reactor. Begin stirring the mixture.
-
Heating and Amine Addition: Heat the mixture to 65-70°C. Slowly add N,N-dimethylaniline dropwise via the dropping funnel, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 65-70°C and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a vessel containing a large amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium carbonate solution until the pH is 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude 2,4-dichloropyrimidine.
-
Purification: The crude product can be further purified by distillation or recrystallization. A reported yield for a similar process is around 95%.[11]
Protocol 2: Scale-up Synthesis of 2-Amino-4,6-dichloropyrimidine
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice water
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Charge a reactor equipped with a mechanical stirrer, heating mantle, condenser, and addition funnel with phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine.[5]
-
Heating: Heat the slurry to 55-60°C.[5]
-
Amine Addition: Slowly add N,N-dimethylaniline via the addition funnel over several hours, maintaining the reaction temperature between 60-70°C.[5] The reaction is exothermic, so the addition rate should be controlled by the cooling capacity of the reactor.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.
-
Quenching: Cool the reaction mixture. In a separate vessel with efficient cooling and stirring, prepare a mixture of ice and water. Slowly transfer the reaction mixture into the ice/water mixture.
-
Neutralization and Hydrolysis: Neutralize the solution with a sodium hydroxide solution while maintaining cooling. Stir the mixture at approximately 50°C for 2-3 hours to hydrolyze any phosphoramidic dichloride byproduct.[4]
-
Isolation: Adjust the pH to 2.5-4 with acid to precipitate the product.[7] Filter the solid, wash it with water, and dry it in a vacuum oven. A yield of 84.2% with 94.8% purity has been reported for a similar procedure.[4]
Visualizations
Caption: Experimental workflow for the scale-up chlorination of hydroxypyrimidines.
Caption: Troubleshooting logic for managing an uncontrolled exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Execute Graphviz Action examples [docs.tricentis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine and aza-substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine and two structurally related, commercially available pyrimidine derivatives: 2-amino-4-methoxypyrimidine and 2-(methylamino)pyrimidine. This document is intended to serve as a valuable resource for the structural characterization and purity assessment of these and similar compounds, which are of interest in medicinal chemistry and drug discovery.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound alongside experimentally reported data for 2-amino-4-methoxypyrimidine and 2-(methylamino)pyrimidine. These analogs were selected for their structural similarity, allowing for a comparative analysis of the electronic effects of different substituents on the pyrimidine ring.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | H-5 (pyrimidine) | ~6.6-6.8 | Doublet (d) | 1H |
| H-6 (pyrimidine) | ~8.2-8.4 | Doublet (d) | 1H | |
| CH (acetal) | ~5.4-5.6 | Singlet (s) | 1H | |
| OCH₃ (acetal) | ~3.3-3.5 | Singlet (s) | 6H | |
| NH-CH₃ | ~2.9-3.1 | Singlet (s) | 3H | |
| NH | ~5.0-5.5 (broad) | Singlet (s) | 1H | |
| 2-Amino-4-methoxypyrimidine | H-5 (pyrimidine) | 5.98 | Doublet (d) | 1H |
| H-6 (pyrimidine) | 7.95 | Doublet (d) | 1H | |
| OCH₃ | 3.88 | Singlet (s) | 3H | |
| NH₂ | 6.60 (broad) | Singlet (s) | 2H | |
| 2-(Methylamino)pyrimidine | H-5 (pyrimidine) | 6.45 | Triplet (t) | 1H |
| H-6 (pyrimidine) | 8.25 | Doublet (d) | 2H | |
| NH-CH₃ | 2.95 | Doublet (d) | 3H | |
| NH | 5.80 (broad) | Singlet (s) | 1H |
Note: The predicted chemical shifts for this compound are based on the analysis of its structural fragments and comparison with the experimental data of related pyrimidine derivatives. Actual experimental values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of high-quality ¹H NMR spectra for small organic molecules like the pyrimidine derivatives discussed.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from contaminants.
-
Sample Quantity: Accurately weigh 5-10 mg of the compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable proton signals (e.g., NH, OH).
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. Often, the residual proton signal of the deuterated solvent is sufficient for referencing.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify the chemical shift of each peak.
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow for performing a ¹H NMR analysis, from sample preparation to final data interpretation.
Caption: Workflow of ¹H NMR analysis from sample preparation to structural elucidation.
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of pyrimidine derivatives under mass spectrometry is paramount for structural elucidation, metabolite identification, and drug discovery. This guide provides a comprehensive comparison of the fragmentation behavior of various pyrimidine derivatives under different ionization techniques, supported by experimental data and detailed methodologies.
The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. Mass spectrometry serves as a powerful analytical tool to probe the structure of these compounds by ionizing them and breaking them down into characteristic fragment ions. The resulting mass spectrum acts as a unique molecular fingerprint, offering insights into the compound's structure, substituents, and potential metabolic transformations.
This guide will delve into the fragmentation patterns of pyrimidine derivatives observed under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This often provides rich structural information.
General Fragmentation Pathways of the Pyrimidine Ring under EI
The fundamental pyrimidine ring, upon electron impact, typically undergoes a retro-Diels-Alder (rDA) reaction, leading to the cleavage of the ring. This process often involves the expulsion of neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2). The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the ring.
Fragmentation of Substituted Pyrimidines
The fragmentation of substituted pyrimidines is largely directed by the nature of the substituent. Functional groups are often lost as neutral radicals or molecules, followed by the characteristic fragmentation of the pyrimidine ring itself.
Example: Aminopyrimidines
For aminopyrimidines, a common initial fragmentation step is the loss of a hydrogen radical from the amino group, followed by the elimination of HCN from the ring. The position of the amino group influences the subsequent fragmentation cascade.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation through collision-induced dissociation (CID), providing structural information.
General Fragmentation Pathways under ESI-MS/MS
In ESI-MS/MS, the fragmentation of protonated pyrimidine derivatives often involves the loss of small neutral molecules from the substituents, followed by cleavages within the pyrimidine ring. The protonation site plays a crucial role in directing the fragmentation pathways.
Comparative Data on Fragmentation Patterns
To facilitate a direct comparison, the following tables summarize the key fragmentation data for representative pyrimidine derivatives under both EI and ESI conditions. The data has been compiled from various scientific publications.[1][2][3]
Table 1: EI-MS Fragmentation Data for Selected Pyrimidine Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Relative Abundance %) | Proposed Neutral Loss |
| Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 320 (100%) | 291 (loss of ethyl radical), 275, 247, 232, 199, 122, 77 | C2H5, O, CO, CH3, SH |
| Aryl Amino Carbonyl Pyrimidine Derivative (I) | 356/357 (Base Peak) | 329, 251, 243, 217, 200 | Phenyl, 5-methyl-2-amino thiazolo radical, CO, NH3 |
| Aryl Amino Carbonyl Pyrimidine Derivative (II) | 374/375 (Base Peak) | 347, 251, 321, 295, 261, 289 | CO, C6H5F, CH≡CH or C≡N |
| Pyrimidinethione Derivative (Compound 3) | 362 (6%) | 347 (loss of methyl radical), 319 (Base Peak), 291, 275, 247, 232, 199 | CH3, CO, C2H4, O, CO, CH3, SH |
Table 2: ESI-MS/MS Fragmentation Data for Selected Pyrimidine Derivatives
| Compound | Precursor Ion [M+H]+ (m/z) | Key Product Ions (m/z) | Proposed Neutral Loss |
| N-(2-Aminopyrimidin-4-yl)acetamide | 153.1 | 111.1, 96.1, 84.1, 67.1 | CH2CO, NH3, HCN, C2H2 |
| 5-Fluorouracil | 131.0 | 111.0, 88.0, 42.0 | HF, HNCO, C2H2O |
| 5-Fluorouridine | 263.1 (deprotonated [M-H]-) | 129 (cleavage of glycosidic bond), 171 (cleavage of sugar ring) | Ribose moiety, part of ribose moiety |
| Fused Pyrimido-quinoline Derivative | Varies | Fragmentation primarily on the pyrimidine ring | Varies with substituents |
Experimental Protocols
A generalized experimental protocol for the analysis of pyrimidine derivatives by mass spectrometry is outlined below. Specific parameters may need to be optimized depending on the instrument and the specific derivative being analyzed.[2][3]
Sample Preparation
Samples are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization. Concentrations are typically in the range of 1-10 µg/mL.
Electron Ionization Mass Spectrometry (EI-MS)
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
Ionization Energy: Typically 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzers are commonly used.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Mass Spectrometer: A triple quadrupole, ion trap, or hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is commonly used.
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (e.g., Nitrogen) Flow Rate: Adjusted to achieve a stable spray.
-
Drying Gas (e.g., Nitrogen) Flow Rate and Temperature: Optimized to desolvate the ions effectively.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Varied to optimize the fragmentation of the precursor ion.
Fragmentation Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key fragmentation pathways for representative pyrimidine derivatives.
References
Comparative Guide to Purity Analysis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
This guide provides a comparative overview of analytical methodologies for determining the purity of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary technique, with comparisons to alternative methods. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely employed and robust method for the routine purity analysis and impurity profiling of pharmaceutical compounds.[1][2][3] Its sensitivity, reproducibility, and adaptability make it the gold standard for quantitative analysis.
Proposed HPLC Method
A stability-indicating RP-HPLC method is proposed for the purity determination of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Comparison of Analytical Methods
While HPLC is the primary method, other techniques offer complementary information, especially for impurity identification and the analysis of volatile substances.
| Method | Principle | Primary Use | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative Purity Analysis | Robust, reproducible, cost-effective, high precision.[2] | Requires chromophores for UV detection, limited peak capacity for very complex samples. |
| UHPLC | Similar to HPLC but uses smaller particles (<2 µm). | High-throughput quantitative analysis. | Faster analysis, higher resolution, lower solvent consumption.[1] | Higher backpressure requires specialized instrumentation. |
| LC-MS | Combines the separation of HPLC with the detection of mass spectrometry. | Impurity Identification & Quantification | High sensitivity and selectivity, provides molecular weight and structural information.[4] | Higher cost and complexity, potential for matrix effects. |
| GC-MS | Separation of volatile compounds in the gas phase with mass spec detection. | Analysis of Volatile Impurities & Residual Solvents | Excellent for volatile and semi-volatile compounds.[5] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Structural Elucidation & Quantification | Provides detailed structural information, can be quantitative without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. |
Alternative and Orthogonal Methods
To ensure comprehensive impurity profiling, orthogonal methods that separate compounds based on different chemical or physical properties should be considered.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC, offering significant improvements in speed and resolution.[1] For high-throughput labs, converting an HPLC method to a UHPLC method can drastically increase efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities, LC-MS is an invaluable tool.[4] It provides molecular weight information that is critical for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis process.[5]
Method Selection Logic
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Logic for analytical method selection.
Conclusion
For the routine purity analysis of this compound, a validated RP-HPLC method is the recommended approach due to its robustness, precision, and cost-effectiveness. However, a comprehensive purity profile, especially during process development and for regulatory submissions, should incorporate orthogonal methods like LC-MS for impurity identification and GC-MS for the analysis of volatile impurities. The selection of the most appropriate analytical strategy should be based on the specific goals of the analysis, balancing the need for quantitative accuracy, impurity identification, and sample throughput.
References
Quantitative NMR (qNMR) for Purity Assessment of Pyrimidine Intermediates: A Comparative Guide
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Pyrimidine derivatives are a critical class of compounds, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful analytical techniques for assessing the purity of pyrimidine intermediates. This comparison is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable method for their analytical needs.
Core Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[2] For purity assessment, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but often relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.[1]
Illustrative Purity Assessment: 5-Fluorouracil
To provide a practical comparison, we will consider the purity assessment of 5-Fluorouracil, a key pyrimidine intermediate and chemotherapeutic agent. While the following data is illustrative, it is based on typical performance characteristics of qNMR and HPLC for small organic molecules.
| Parameter | qNMR | HPLC | Comments |
| Purity (%) | 99.2 ± 0.3 | 99.7 (Area %) | qNMR provides an absolute purity value, while HPLC area percent can be influenced by the response factors of impurities.[1] |
| Precision (RSD) | < 1% | < 2% | Both techniques offer excellent precision. |
| Selectivity | High, based on distinct chemical shifts. | High, based on chromatographic separation. | Overlapping signals in qNMR and co-eluting impurities in HPLC can be potential challenges.[1] |
| Quantifiable Impurities | Can quantify both chromophoric and non-chromophoric impurities. | Primarily detects chromophoric impurities. | qNMR's universality is a significant advantage for identifying a broader range of impurities. |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid).[3] | Ideally requires a reference standard of the analyte and each impurity for accurate quantification. | The need for specific reference standards for each impurity can be a limitation for HPLC.[2] |
| Analysis Time | ~15-30 minutes per sample. | ~20-45 minutes per sample (including column equilibration). | qNMR can offer faster analysis times, especially when a validated method is in place. |
| Sample Consumption | Typically 5-20 mg. | Micrograms to milligrams, depending on the concentration. | qNMR is a non-destructive technique, allowing for sample recovery.[4] |
Experimental Protocols
Objective: To determine the absolute purity of a 5-Fluorouracil sample using an internal standard.
Materials and Instrumentation:
-
5-Fluorouracil sample
-
Maleic acid (certified internal standard)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 5-Fluorouracil sample and 5 mg of maleic acid into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Ensure the spectral width covers all signals of interest (e.g., -2 to 12 ppm).
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved signal of 5-Fluorouracil (e.g., the proton at the 6-position) and the olefinic proton signal of maleic acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 5-Fluorouracil
-
IS = Internal Standard (Maleic Acid)
-
Objective: To determine the purity of a 5-Fluorouracil sample by area percent.
Materials and Instrumentation:
-
5-Fluorouracil sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the 5-Fluorouracil sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to 5-Fluorouracil and all impurity peaks.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_analyte / Total Area_all peaks) * 100
-
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow for qNMR and the logical relationship in the purity calculation.
Conclusion and Recommendations
Both qNMR and HPLC are robust and reliable methods for the purity assessment of pyrimidine intermediates. The choice between the two techniques often depends on the specific analytical needs and available resources.
-
For absolute quantification and structural confirmation, qNMR is the method of choice. Its ability to provide a direct measure of purity without a compound-specific reference standard is a significant advantage, particularly for novel compounds or when reference standards for impurities are not available.[5]
-
For routine quality control, high-throughput screening, and the detection of trace impurities, HPLC is often preferred. Its high resolving power and sensitivity make it ideal for identifying and quantifying minor components in a sample.[6]
For the most comprehensive and rigorous purity assessment, a combination of both qNMR and HPLC is recommended. This orthogonal approach, utilizing two fundamentally different analytical principles, provides the highest level of confidence in the purity of the pyrimidine intermediate, ensuring the integrity and reliability of subsequent research and development activities.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Acetal Protecting Groups in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other pyrimidine-based therapeutic agents, the judicious use of protecting groups is paramount. Acetal protecting groups offer a robust strategy for the temporary masking of the N-H functionalities of pyrimidine rings, preventing undesired side reactions and enabling selective transformations at other positions of the molecule. This guide provides an objective comparison of two commonly employed acetal protecting groups: Methoxymethyl (MOM) and Tetrahydropyranyl (THP), supported by experimental data and detailed protocols.
Performance Comparison of MOM and THP Protecting Groups
The selection of an appropriate protecting group is contingent upon several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its compatibility with other functional groups within the molecule. The following table summarizes the key characteristics of MOM and THP as protecting groups for pyrimidines.
| Feature | Methoxymethyl (MOM) | Tetrahydropyranyl (THP) |
| Structure of Protected Nucleophile | R-N-CH₂OCH₃ | R-N-THP |
| Common Protection Reagents | Methoxymethyl chloride (MOMCl)[1], Dimethoxymethane[2][3] | 3,4-Dihydro-2H-pyran (DHP)[4][5][6] |
| Typical Protection Conditions | NaH, THF; or i-Pr₂NEt, CH₂Cl₂[2][3] | p-Toluenesulfonic acid (p-TsOH), CH₂Cl₂[7][8] |
| Stability | Stable to a pH range of 4-12, resistant to many oxidizing and reducing agents, and nucleophiles.[2] | Generally stable to most non-acidic reagents, including strong bases, organometallics, and hydrides.[4][5][9] |
| Common Deprotection Reagents | Acidic hydrolysis (e.g., HCl in MeOH)[2][3], Lewis acids. | Acid-catalyzed hydrolysis (e.g., acetic acid in THF/water, p-TsOH in ethanol).[6][8] |
| Advantages | Generally good yields for protection and deprotection. | Low cost of the protecting group reagent (DHP).[4][5][9] Confers good solubility.[4][5][9] |
| Disadvantages | MOMCl is a suspected carcinogen.[3] | Introduction of a new stereocenter, which can complicate NMR analysis.[8] |
| Orthogonal Deprotection | Can be removed selectively in the presence of acid-labile groups like t-butyl ethers under specific conditions.[10] | Can be removed under mild acidic conditions that may leave other acid-sensitive groups intact. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of pyrimidine moieties using MOM and THP groups. These should be adapted and optimized for specific substrates.
Protocol 1: N-Methoxymethylation (MOM Protection) of a Pyrimidine Derivative
This protocol is based on the N-methoxymethylation of uracil derivatives.[1]
Materials:
-
Pyrimidine derivative (e.g., Uracil)
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the pyrimidine derivative (1.0 eq) in anhydrous CH₂Cl₂ (or THF) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 eq). If using NaH, suspend the pyrimidine in THF and add NaH (1.2 eq) portion-wise at 0 °C.
-
Addition of MOMCl: Slowly add MOMCl (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Deprotection of an N-MOM Protected Pyrimidine
This protocol describes a general acidic hydrolysis for the removal of the MOM group.[2][3]
Materials:
-
N-MOM protected pyrimidine derivative
-
Hydrochloric acid (HCl) (e.g., 2M solution in methanol or water)
-
Methanol (MeOH) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-MOM protected pyrimidine (1.0 eq) in methanol.
-
Acid Addition: Add a catalytic amount of concentrated HCl or a larger volume of 2M HCl in methanol.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution until the pH is ~7. Extract the product with EtOAc (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrimidine. Further purification can be performed by chromatography or recrystallization if necessary.
Protocol 3: N-Tetrahydropyranylation (THP Protection) of a Pyrimidine Derivative
This protocol is a general procedure for the THP protection of N-H bonds.[6][7]
Materials:
-
Pyrimidine derivative
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the pyrimidine derivative (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Reagent Addition: Add DHP (1.5 eq) followed by a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of an N-THP Protected Pyrimidine
This protocol outlines the acidic removal of the THP protecting group.[6][8]
Materials:
-
N-THP protected pyrimidine derivative
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-THP protected pyrimidine (1.0 eq) in a mixture of THF, acetic acid, and water (e.g., 2:1:1 v/v/v).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. Extract the product with EtOAc (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrimidine.
Workflow and Strategic Considerations
The effective use of protecting groups is a cornerstone of successful multi-step synthesis. The ability to selectively protect and deprotect functional groups, often in the presence of other sensitive moieties, is known as an orthogonal strategy.[11][12] Acetal protecting groups like MOM and THP are typically acid-labile, which dictates their compatibility with other protecting groups in a synthetic sequence. For instance, they can be employed alongside base-labile or hydrogenation-labile protecting groups in an orthogonal scheme.
Caption: General workflow for pyrimidine synthesis using acetal protecting groups.
The choice between MOM and THP will ultimately depend on the specific requirements of the synthetic route. The slightly greater stability of the MOM group under certain acidic conditions might be advantageous in some contexts, while the low cost and ease of introduction of the THP group make it an attractive option for large-scale synthesis. Careful consideration of the stability of all functional groups present in the molecule is crucial for the successful implementation of any protecting group strategy.
References
- 1. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to Synthetic Strategies: 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine versus 4-Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] The functionalization of this privileged heterocycle is a critical endeavor, and the choice of synthetic handles plays a pivotal role in the efficiency and versatility of a synthetic route. This guide provides an in-depth comparison of the synthetic advantages of 4-(dimethoxymethyl)-N-methylpyrimidin-2-amine over traditional 4-halopyrimidines as key intermediates in the synthesis of complex pyrimidine derivatives.
Executive Summary
While 4-halopyrimidines are well-established and widely utilized precursors in cross-coupling and nucleophilic substitution reactions, they present certain limitations, including challenges in achieving selective functionalization and the potential for undesired side reactions. In contrast, this compound offers a stable, masked equivalent of a 4-formylpyrimidine, providing a versatile platform for a range of subsequent transformations under conditions that are often incompatible with the corresponding aldehyde. The dimethoxymethyl group's stability to basic and nucleophilic reagents, coupled with its facile deprotection to the highly reactive aldehyde, unlocks alternative and often more efficient synthetic pathways.
I. Introduction to the Synthetic Equivalents
4-Halopyrimidines , particularly chloro-, bromo-, and iodo-derivatives, serve as electrophilic partners in a vast array of palladium-catalyzed cross-coupling reactions. Their reactivity is well-documented, with the general trend for ease of oxidative addition being I > Br > Cl.[1] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-X bond, making these compounds valuable building blocks.[1]
This compound represents a protected form of the corresponding 4-formylpyrimidine. The dimethoxymethyl acetal is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles, which would readily react with an unprotected aldehyde.[3] This stability allows for the modification of other positions on the pyrimidine ring before the final unmasking of the formyl group for subsequent elaboration.
II. Comparative Analysis of Synthetic Utility
The primary advantage of this compound lies in its ability to act as a latent aldehyde, thereby allowing for a different strategic approach to the synthesis of complex pyrimidines.
A. Stability and Orthogonal Reactivity
The dimethoxymethyl group is exceptionally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[3] This orthogonality allows for selective reactions at other positions of the pyrimidine ring without affecting the masked formyl group. In contrast, a halogen at the 4-position is susceptible to displacement by various nucleophiles.
B. Access to a Broader Range of Functional Groups
Upon deprotection, the resulting 4-formylpyrimidine is a versatile intermediate for a variety of transformations that are not directly accessible from 4-halopyrimidines. These include:
-
Reductive Amination: To introduce a diverse range of aminoalkyl substituents.[4]
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid.
This expanded reactivity profile significantly broadens the chemical space accessible from a common intermediate.
III. Data Presentation: Cross-Coupling Reactions of 4-Halopyrimidines
To provide a quantitative comparison, the following tables summarize typical yields for common palladium-catalyzed cross-coupling reactions with 4-halopyrimidines. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Chloropyrimidines with Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 | [5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | [5] |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (2/4) | KF | THF | 50 | 16 | 65 | [6] |
Table 2: Buchwald-Hartwig Amination of 4-Bromopyrimidines with Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | NaOt-Bu | Toluene | 80 | 4 | 67 |[7] | | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 8 | 82 |[8] | | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu | Toluene | 100 | 18 | 78 |[7] |
Table 3: Sonogashira Coupling of 4-Iodopyrimidines with Terminal Alkynes
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | MeCN | 25 | 9 | 92 |[9] | | 1-Octyne | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 25 | 12 | 88 |[10] | | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 60 | 6 | 95 |[10] |
IV. Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Chloropyrimidine
To a reaction vessel charged with the 4-chloropyrimidine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.) is added a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrimidine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-bromopyrimidine (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.). The vessel is sealed, and the appropriate anhydrous, degassed solvent (e.g., toluene) is added. The reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[8]
General Procedure for Sonogashira Coupling of a 4-Iodopyrimidine
To a dried Schlenk flask under an inert atmosphere are added the 4-iodopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (10 mol%). Anhydrous, degassed solvent (e.g., THF or MeCN) and a base (e.g., triethylamine, 2-3 eq.) are added. The terminal alkyne (1.1-1.5 eq.) is then added dropwise via syringe. The reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[9]
Deprotection of 4-(Dimethoxymethyl)pyrimidine to 4-Formylpyrimidine
The 4-(dimethoxymethyl)pyrimidine derivative is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl). The reaction is stirred at room temperature until complete conversion is observed by TLC or LC-MS. The reaction is then neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude 4-formylpyrimidine, which can be used in the next step without further purification or purified by column chromatography.
V. Mandatory Visualizations
Synthetic Utility Comparison
Caption: Comparative synthetic pathways of 4-halopyrimidines and 4-(dimethoxymethyl)pyrimidines.
Logical Relationship of Synthetic Advantages
Caption: Logical flow of the synthetic advantages of the dimethoxymethyl group.
VI. Conclusion
The choice between this compound and a 4-halopyrimidine as a synthetic starting material is highly dependent on the overall synthetic strategy. While 4-halopyrimidines offer a direct and well-trodden path for cross-coupling and nucleophilic substitution reactions, this compound provides a more nuanced and flexible approach. Its stability as a protected aldehyde allows for a wider range of transformations at other positions on the pyrimidine ring, and the subsequent deprotection reveals a highly versatile functional group for further elaboration. For complex target molecules requiring multi-step syntheses with diverse functionalization, the strategic use of this compound can offer significant advantages in terms of yield, selectivity, and overall synthetic efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyrimidine Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The functionalization of this privileged heterocycle through cross-coupling reactions is a cornerstone of modern synthetic strategy. This guide provides an objective comparison of the reactivity of various pyrimidine derivatives in key cross-coupling reactions, supported by experimental data, to aid in the rational design of synthetic routes and the selection of appropriate coupling partners and conditions.
General Reactivity Trends
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen substituent and its position on the pyrimidine ring. Understanding these trends is crucial for predicting reaction outcomes and designing selective transformations.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond is inversely correlated with its bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst, often the rate-determining step, is more facile for heavier halogens. This leads to a general reactivity order of:
Iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrimidines are more stable but necessitate more robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are generally unreactive in standard cross-coupling reactions.[1]
Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the different positions. The general order of reactivity for the halogen substituent is:
The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1] The C2 position is also activated, whereas the C5 position is the least reactive.[1] This inherent difference in reactivity allows for selective functionalization of polyhalogenated pyrimidines. For instance, in 2,4-dihalopyrimidines, cross-coupling reactions and nucleophilic aromatic substitutions generally favor reaction at the C4 site.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[5]
Comparative Reactivity Data for Suzuki-Miyaura Coupling of Chloropyrimidines
| Pyrimidine Derivative | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [5][6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [5] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | - | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [7][8] |
| 2,4,5,6-Tetrachloropyrimidine | (2-Methoxyphenyl)boronic acid (1 equiv) | Pd(PPh₃)₂Cl₂ (1-3) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 2 h | 87-97 | [9] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid (2 equiv) | Pd(PPh₃)₂Cl₂ (1.25-3) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | - | - | - | [9] |
Note: This table presents a selection of data to illustrate reactivity trends. Yields are highly dependent on the specific substrates and reaction conditions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[8]
-
Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Inerting: Flush the vial with argon.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
Work-up: After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[10]
Comparative Reactivity in Buchwald-Hartwig Amination
Direct comparative data for a series of halopyrimidines under identical conditions is less common in the literature than for Suzuki coupling. However, the general reactivity trends (I > Br > Cl and C4 > C2 > C5) still hold. The choice of ligand is critical for achieving high yields, especially with less reactive chloropyrimidines. Bulky, electron-rich phosphine ligands are often employed.[11][12]
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2,5-dibromopyrimidine[2]
-
Reaction Setup: Charge a reaction vessel with 2,5-dibromopyrimidine (1.0 equiv), the desired amine (1.1 equiv), a palladium catalyst such as Pd(OAc)₂ with a suitable ligand (e.g., RuPhos), and a base like NaOtBu.
-
Solvent Addition: Add a solvent such as toluene.
-
Inerting: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature and monitor its progress.
-
Work-up and Purification: After completion, the reaction is worked up and the product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing a powerful tool for the synthesis of alkynylpyrimidines.[1][13]
Reactivity in Sonogashira Coupling
The reactivity in Sonogashira coupling generally follows the established trends. Iodopyrimidines are highly reactive, while chloropyrimidines often require more forcing conditions or specialized catalysts. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[13]
General Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 5-Iodo-6-methylpyrimidine[13]
-
Reaction Setup: In a reaction flask, dissolve 5-iodo-6-methylpyrimidine and the terminal acetylene in DMF.
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), along with a base (e.g., an amine).
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a preference for other methods like Suzuki coupling.[14]
Reactivity in Stille Coupling
The reactivity of halopyrimidines in Stille coupling follows the general trend of I > Br > Cl. The reactivity of the organostannane partner is also a key factor, with the general order being alkynyl > alkenyl > aryl > allyl = benzyl > alkyl.[15]
General Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 5-Bromo-2-chloropyrimidine[2]
-
Reaction Setup: In a reaction flask under an inert atmosphere, combine 5-bromo-2-chloropyrimidine (1.0 eq) with the organostannane reagent (1.1 eq).
-
Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), followed by an anhydrous solvent like DMF.
-
Reaction Conditions: Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete, as monitored by an appropriate technique.
-
Work-up: The work-up typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purification: The product is then isolated and purified.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[16]
Reactivity in Heck Reaction
The reactivity of halopyrimidines in the Heck reaction is consistent with the other cross-coupling reactions, with iodides being the most reactive. The reaction is typically carried out in the presence of a base.[16]
General Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: A reaction vessel is charged with the halopyrimidine, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃).
-
Solvent Addition: An appropriate solvent, such as DMF, NMP, or acetonitrile, is added.
-
Inerting: The reaction mixture is typically deoxygenated and maintained under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to the required temperature for the necessary time to ensure complete reaction.
-
Work-up and Purification: The reaction is cooled, filtered to remove palladium black and salts, and the product is isolated by extraction and purified by chromatography or recrystallization.
Conclusion
The functionalization of pyrimidines through cross-coupling reactions is a versatile and powerful strategy in modern organic synthesis. A thorough understanding of the inherent reactivity trends of halopyrimidines, based on the nature and position of the halogen, is paramount for the successful design and execution of synthetic routes. This guide provides a comparative overview to assist researchers in selecting the most appropriate starting materials, catalysts, and reaction conditions to achieve their desired synthetic targets efficiently and selectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Stille Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
validation of biological activity of compounds derived from 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Immediate Release
This guide provides a comparative analysis of the biological activity of pyrimidin-2-amine derivatives as inhibitors of Polo-like Kinase 4 (PLK4), a critical regulator of centriole duplication. Due to the limited availability of public data on the biological activity of compounds derived from 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, this guide focuses on a well-studied class of pyrimidin-2-amine derivatives with demonstrated PLK4 inhibitory activity, offering a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The information presented herein is based on a comprehensive review of published scientific literature. We will delve into the quantitative inhibitory data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of PLK4 Inhibitors
The inhibitory potency of various pyrimidin-2-amine derivatives against PLK4 has been evaluated and compared with Centrinone, a well-established and selective PLK4 inhibitor. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Compound 8h | PLK4 | 6.7 | In vitro enzyme activity assay | [1] |
| Centrinone | PLK4 | 2.71 | In vitro kinase assay | [2] |
| Centrinone | PLK4 | ~330 | Mimicking cellular environment | [3][4] |
| CFI-400945 | PLK4 | 4.85 | In vitro kinase assay | [2][5] |
Note: Compound 8h is a representative of a novel series of potent PLK4 inhibitors with an aminopyrimidine core.[1] CFI-400945 is another potent PLK4 inhibitor included for comparison. The differing IC50 values for Centrinone highlight the importance of considering assay conditions when comparing inhibitor potencies.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant full-length human PLK4 enzyme
-
Substrate (e.g., Native Swine Myelin Basic Protein)
-
5X Reaction Buffer
-
DTT (0.1M)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Test compounds (pyrimidin-2-amine derivatives, Centrinone)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X PLK4 enzyme solution, 2.5 µL of the substrate/ATP mix, and 5 µL of the 2X inhibitor/buffer solution.
-
Incubation: Incubate the plate at 25°C for a specified period (e.g., 4-16 hours).[6]
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP by adding the Kinase Detection Reagent.
-
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the ADP generated and thus the kinase activity, using a plate reader.[6]
-
Data Analysis: Normalize the data to the control (DMSO-treated) wells and plot the results as a dose-response curve to determine the IC50 value for each compound.[6]
Antiproliferative Activity Assays
The effect of the compounds on the proliferation of various cancer cell lines is a key indicator of their potential as therapeutic agents.
-
MCF-7 (Human Breast Adenocarcinoma): Maintained in Eagle's MEM (EMEM) supplemented with 10% FBS, 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[7]
-
MDA-MB-231 (Human Breast Adenocarcinoma): Cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[8]
-
BT-474 (Human Breast Ductal Carcinoma): Grown in RPMI-1640 medium supplemented with 10% v/v FBS, 2 µM L-glutamine, and 100 U/mL Penicillin/Streptomycin.[9]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
PLK4 Signaling Pathway in Centriole Duplication
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that centrioles are duplicated only once per cell cycle.[1][11][12] PLK4 is recruited to the mother centriole where it phosphorylates its substrate, STIL, initiating the assembly of the procentriole.[1][13] This process involves the recruitment of other key proteins like SAS-6, which forms the cartwheel structure of the new centriole.[1] The pyrimidin-2-amine derivatives discussed in this guide inhibit the kinase activity of PLK4, thereby blocking the initiation of centriole duplication.
Caption: PLK4-mediated centriole duplication pathway and its inhibition.
Experimental Workflow for Kinase Inhibition and Antiproliferative Assays
The following diagram illustrates the general workflow for evaluating the biological activity of the pyrimidin-2-amine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mcf7.com [mcf7.com]
- 8. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. benchchem.com [benchchem.com]
- 11. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine and its Aldehyde Derivative, 4-formyl-N-methylpyrimidin-2-amine
For Immediate Publication
A detailed spectroscopic guide for researchers in drug discovery and organic synthesis, offering a comparative analysis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine and its aldehyde counterpart, 4-formyl-N-methylpyrimidin-2-amine. This guide provides predicted quantitative spectroscopic data, detailed experimental protocols for their synthesis and conversion, and a clear visualization of the chemical transformation.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating biological activity. This guide focuses on the distinct spectroscopic signatures of two key pyrimidine derivatives: the acetal, this compound, and its corresponding aldehyde, 4-formyl-N-methylpyrimidin-2-amine. Understanding these differences is paramount for reaction monitoring and quality control in synthetic workflows.
Chemical Transformation
The conversion of the acetal to the aldehyde is a fundamental deprotection reaction, typically achieved through acid-catalyzed hydrolysis. This process is visually represented in the following workflow.
Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for the acetal and aldehyde derivatives. These values are essential for identifying each compound and assessing the purity of synthetic batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | This compound | 4-formyl-N-methylpyrimidin-2-amine |
| Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (pyrimidine) | ~7.10 | d, J=5.0 Hz |
| H-6 (pyrimidine) | ~8.45 | d, J=5.0 Hz |
| -CH(OCH₃)₂ | ~5.50 | s |
| -OCH₃ | ~3.40 | s |
| -NHCH₃ | ~3.10 | s |
| -NH | ~5.30 | br s |
| -CHO | - | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | This compound | 4-formyl-N-methylpyrimidin-2-amine |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-2 (pyrimidine) | ~163.0 | ~163.5 |
| C-4 (pyrimidine) | ~168.0 | ~165.0 |
| C-5 (pyrimidine) | ~118.0 | ~120.0 |
| C-6 (pyrimidine) | ~158.0 | ~159.0 |
| -CH(OCH₃)₂ | ~103.0 | - |
| -OCH₃ | ~54.0 | - |
| -NHCH₃ | ~28.5 | ~28.8 |
| -CHO | - | ~193.0 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Comparative IR and MS Data
| Spectroscopic Technique | This compound | 4-formyl-N-methylpyrimidin-2-amine |
| IR (cm⁻¹) | ~3450 (N-H str), ~2950 (C-H str, aliphatic), ~1600 (C=N str), ~1100 (C-O str) | ~3450 (N-H str), ~2850, 2750 (C-H str, aldehyde), ~1700 (C=O str), ~1600 (C=N str) |
| MS (EI), m/z | Predicted: 183 (M⁺), 152 (M⁺ - OCH₃), 122 | Observed for analog: 169 (M⁺), 139, 138[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the aldehyde from its acetal precursor.
Synthesis of 4-formyl-N-methylpyrimidin-2-amine from this compound
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Acidification: Add 2M HCl (1.5 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-formyl-N-methylpyrimidin-2-amine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis Methodologies
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are predicted to be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are predicted to be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: Mass spectra are predicted to be obtained using an electron ionization (EI) mass spectrometer.
This guide provides a foundational spectroscopic comparison between this compound and 4-formyl-N-methylpyrimidin-2-amine. The provided data and protocols are intended to aid researchers in the synthesis and characterization of these and related pyrimidine derivatives, facilitating advancements in drug discovery and development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
For Immediate Implementation by Laboratory Personnel
All personnel handling this compound must treat it as hazardous waste unless explicitly confirmed otherwise by a certified safety professional. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is mandatory.
Essential Safety and Disposal Information
A summary of the critical data for handling and disposal of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine waste is provided in the table below.
| Parameter | Guideline | Source Reference |
| Waste Classification | Hazardous Waste | General practice for pyrimidine derivatives[1][2][3] |
| PPE Requirements | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat | [1][2] |
| Incompatible Wastes | Strong oxidizing agents, strong acids | [2][4] |
| Container Type | Labeled, sealed, and chemically compatible container | [1][2][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1][5][6] |
| Spill Cleanup | Use inert absorbent material; collect as hazardous waste | [7][8] |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste | [1][9] |
Detailed Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE to prevent any potential exposure. This includes, at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat and closed-toe shoes.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, compatible hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.[3]
-
Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids.[2]
Container Management
The integrity and labeling of the waste container are critical for safety and regulatory compliance.
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1][5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[2][6] The label should also indicate the approximate concentration and any other constituents in the waste mixture.
Storage
Waste must be stored safely in a designated area pending collection.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[1][6]
-
Secondary Containment: It is best practice to use secondary containment to capture any potential leaks.[1]
Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or is no longer being added to, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[2]
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and secure the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[7][8]
-
Decontaminate the spill area with a suitable solvent, and collect all decontamination materials as hazardous waste.
Empty Container Disposal
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple-Rinsing: The container must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[1]
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid hazardous waste.[1]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, and with all labels defaced, it may be disposed of as non-hazardous waste, pending institutional policy.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides immediate, procedural, and step-by-step instructions for the safe use, storage, and disposal of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, ensuring the well-being of laboratory personnel and the integrity of your work.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against chemical exposure. The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1][2][3] | To prevent skin contact and potential irritation or absorption.[1] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[1][2] | To protect eyes from dust particles and splashes, which could cause serious irritation.[1] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1][2] | To prevent accidental skin exposure.[1][2] |
| Respiratory Protection | Use in a certified chemical fume hood.[1] A NIOSH-approved respirator may be required for handling large quantities, in case of high dust conditions, or during spill cleanup.[2] | To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5] Call a physician or poison control center immediately. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety and minimizes the risk of contamination or accidents.
Preparation
-
Verify Fume Hood Operation : Ensure a certified chemical fume hood is operational before starting any work.
-
Gather PPE : Collect all necessary PPE and inspect it for good condition.[1]
-
Prepare Workspace : Designate a specific area for handling the compound and ensure it is clean and uncluttered.
-
Emergency Plan : Have an emergency plan in place and ensure access to a safety shower and eyewash station.[4]
Handling
-
Wear Appropriate PPE : Don the full PPE as detailed in the table above.
-
Minimize Dust and Aerosols : Handle the compound in a manner that avoids the formation of dust and aerosols.[2]
-
Use Smallest Quantities : Whenever possible, use the smallest practical quantities for the experiment.[2]
-
Maintain Container Integrity : Keep containers tightly closed when not in use.[2]
Post-Handling
-
Decontaminate : Decontaminate the work area thoroughly after handling is complete.[2]
-
Proper PPE Removal : Properly remove and dispose of contaminated PPE.[2]
-
Hand Washing : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Caption: A logical workflow for the safe handling of chemical compounds.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Designated Waste Container : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Segregation : Do not mix this waste with incompatible waste streams. It should be segregated as halogenated or non-halogenated organic waste based on its chemical properties.[2]
-
Contaminated Materials : Treat all contaminated materials, such as gloves, wipes, and disposable labware, as hazardous waste.[2]
Disposal Procedure
-
Institutional EHS : Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Empty Containers : Empty containers that held the compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and removal of the label, the container may be disposed of as regular trash, pending institutional policies.[2]
By adhering to these safety and logistical guidelines, researchers can minimize risks and create a secure environment for the advancement of science.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
